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  • Product: 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde
  • CAS: 122801-51-8

Core Science & Biosynthesis

Foundational

Technical Monograph: Synthesis of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

The following technical guide details the strategic synthesis of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde . This document is structured to prioritize high-fidelity chemical logic, reproducibility, and safety, diver...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic synthesis of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde . This document is structured to prioritize high-fidelity chemical logic, reproducibility, and safety, diverging from standard templates to address the specific challenges of constructing gem-dichlorocyclopropanes with quaternary centers.

Executive Summary & Strategic Analysis

The target molecule, 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde , represents a structural motif often found in pyrethroid precursors and functionalized cyclopropane building blocks. Its synthesis presents two primary challenges:

  • The Quaternary Center: The C1 position bears both a phenyl group and the aldehyde functionality, creating steric congestion.

  • The Electronic Mismatch: Direct cyclopropanation of the corresponding

    
    -unsaturated aldehyde (2-phenylacrolein) is electronically unfavorable. The electron-withdrawing carbonyl group deactivates the alkene toward the electrophilic dichlorocarbene (
    
    
    
    ).

The Solution: This guide advocates for a Reductive-Oxidative Strategy . Instead of forcing the reaction on the deactivated aldehyde, we utilize the corresponding allylic alcohol, 2-phenyl-2-propen-1-ol . The hydroxyl group exerts a negligible deactivating effect compared to the carbonyl, and in some cases, can even direct the carbene via hydrogen bonding. The resulting cyclopropylmethanol is then oxidized to the target aldehyde.

Retrosynthetic Logic & Pathway Design

The synthesis is broken down into two critical phases:

  • Phase I: Construction of the gem-dichlorocyclopropane ring via Phase Transfer Catalysis (PTC).

  • Phase II: Chemoselective oxidation of the primary alcohol to the aldehyde.

Pathway Visualization

The following diagram illustrates the retrosynthetic disconnection and the forward reaction logic.

G Target Target: 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde Inter Intermediate: (2,2-Dichloro-1-phenyl- cyclopropyl)methanol Inter->Target Oxidation Start Starting Material: 2-Phenyl-2-propen-1-ol Start->Inter [1+2] Cycloaddition (Makosza Reaction) Reagents1 Reagents I: CHCl3, 50% NaOH TEBA (Cat.) Reagents1->Inter Reagents2 Reagents II: Swern Oxidation (DMSO, (COCl)2, Et3N) Reagents2->Target

Figure 1: Retrosynthetic analysis and forward pathway. The alcohol route circumvents the electronic deactivation issues of the aldehyde route.

Phase I: Gem-Dichlorocyclopropanation

Objective: Synthesize (2,2-dichloro-1-phenylcyclopropyl)methanol.

The Mechanism: Makosza Interface

The reaction relies on the generation of dichlorocarbene (


) from chloroform using concentrated sodium hydroxide and a Phase Transfer Catalyst (PTC).
  • Deprotonation:

    
     deprotonates 
    
    
    
    at the aqueous/organic interface to form
    
    
    .[1]
  • Transport: The PTC (quaternary ammonium salt) transports

    
     (or facilitates the ion pair) into the organic phase.
    
  • Alpha-Elimination:

    
     loses a chloride ion to generate the singlet carbene 
    
    
    
    .[1]
  • Insertion: The carbene adds to the alkene in a concerted, stereospecific manner.

Experimental Protocol

Reagents:

  • Substrate: 2-Phenyl-2-propen-1-ol (1.0 eq)

  • Solvent/Reagent: Chloroform (

    
    ) (Excess, serves as solvent and reactant)
    
  • Base: 50% w/w Aqueous NaOH (4.0 - 5.0 eq)

  • Catalyst: Triethylbenzylammonium chloride (TEBA) (0.05 eq)

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a vigorous magnetic stirrer, reflux condenser, and addition funnel, charge the 2-phenyl-2-propen-1-ol and TEBA .

  • Solvent: Add Chloroform (approx. 5-10 volumes relative to substrate).

  • Initiation: Cool the mixture to 0°C in an ice bath. Add the 50% NaOH solution dropwise over 20 minutes.

    • Critical Control Point: The generation of carbene is exothermic. Rapid addition can cause a runaway exotherm and hydrolysis of the carbene before it reacts with the alkene.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously (essential for PTC efficiency) for 4–12 hours. Monitor by TLC (hexane/EtOAc 4:1).

  • Quench: Pour the reaction mixture into ice-water (200 mL).

  • Extraction: Separate the organic layer.[2][3] Extract the aqueous layer twice with DCM (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0% 
    
    
    
    20% EtOAc in Hexanes).

Data Validation (Expected):

  • Yield: 75–85%

  • Appearance: Viscous, pale yellow oil.

  • NMR Signature: Disappearance of vinylic protons (

    
     5.1–5.5 ppm); appearance of cyclopropyl protons (high field, 
    
    
    
    1.5–2.0 ppm).

Phase II: Swern Oxidation

Objective: Convert the hydroxymethyl group to the formyl group without affecting the cyclopropane ring.

Why Swern?

While PCC (Pyridinium Chlorochromate) is viable, the Swern oxidation is preferred for this substrate because:

  • Mildness: It avoids the acidic conditions of Jones oxidation which could ring-open the cyclopropane (though gem-dichloro rings are relatively robust).

  • Purification: It avoids chromium waste and sticky residues.

Experimental Protocol

Reagents:

  • Oxalyl Chloride (1.2 eq)

  • DMSO (2.4 eq)

  • Triethylamine (

    
    ) (5.0 eq)[2]
    
  • Solvent: Dry Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Nitrogen/Argon, dissolve oxalyl chloride in dry DCM. Cool to -78°C (Dry ice/acetone).

  • DMSO Addition: Add DMSO dropwise.[2] Caution: Gas evolution (CO/CO2). Stir for 15 minutes.

  • Substrate Addition: Add the (2,2-dichloro-1-phenylcyclopropyl)methanol (dissolved in min. DCM) dropwise to the cold solution. Stir for 45 minutes at -78°C.

  • Basification: Add Triethylamine dropwise. The solution will likely turn cloudy/white.

  • Warming: Allow the reaction to warm to 0°C over 30 minutes, then to room temperature.

  • Workup: Quench with saturated

    
     solution. Extract with DCM.[2] Wash with water and brine.[2]
    
  • Isolation: Dry over

    
    , concentrate, and purify via short-path distillation or rapid silica filtration.
    

Data Validation (Expected):

  • Yield: 85–95%

  • IR: Strong carbonyl stretch at ~1710

    
    .
    
  • 1H-NMR: Distinct aldehyde singlet at

    
     9.5–10.0 ppm.
    

Alternative Strategy: Neutral Ultrasonication

For substrates sensitive to the harsh basic conditions of the Makosza reaction, a neutral, ultrasound-promoted method using Magnesium is a validated alternative.

Protocol:

  • Reagents:

    
     (Carbon Tetrachloride), Mg powder, Substrate, Ultrasound bath.
    
  • Mechanism: Single Electron Transfer (SET) from Mg to

    
     generates the trichloromethyl radical/anion equivalent without external base.
    
  • Advantage: Prevents hydrolysis of the ester/aldehyde if attempting the direct route on a protected precursor.

Summary of Physical Data & Hazards

ComponentRoleHazard ClassHandling Note
Chloroform Reagent/SolventCarcinogen, VolatileUse in fume hood; avoid contact with acetone (exothermic).
50% NaOH BaseCorrosiveCauses severe burns; use gloves/goggles.
Oxalyl Chloride OxidantToxic, CorrosiveReleases HCl/CO; strictly anhydrous conditions.
Target Aldehyde ProductIrritant (Predicted)Store under inert gas at 4°C (aldehyde stability).
Workflow Diagram

Workflow Start Start: 2-Phenyl-2-propen-1-ol Step1 Cyclopropanation (CHCl3 / 50% NaOH / TEBA) Temp: 0°C to RT Start->Step1 Check1 QC: TLC/NMR (Check for alkene loss) Step1->Check1 Step2 Swern Oxidation (Oxalyl Chloride / DMSO / Et3N) Temp: -78°C Check1->Step2 Pass Finish Isolate Target: 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde Step2->Finish

Figure 2: Operational workflow for the two-step synthesis.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions.[4] XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters.

  • Dehmlow, E. V. (1974). Phase-transfer catalyzed two-phase reactions in preparative organic chemistry.[5] Angewandte Chemie International Edition.

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis.[2][3][5][6][7][8][9][10][11][12]

  • Lee, J. C., et al. (2003). Ultrasound-promoted synthesis of gem-dichlorocyclopropanes using CCl4/Mg. Synthetic Communications.

  • BenchChem. (2025).[2] Comparative Guide to Cyclopropane Precursors and Oxidation Protocols.

Sources

Exploratory

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde reaction mechanisms

This is a comprehensive technical guide on the reaction mechanisms and synthetic utility of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde . Mechanistic Pathways, Synthetic Protocols, and Applications[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the reaction mechanisms and synthetic utility of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde .

Mechanistic Pathways, Synthetic Protocols, and Applications[1]

Executive Summary

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (DCPC) represents a high-value "strained intermediate" in organic synthesis. It combines the high potential energy of a gem-dichlorocyclopropane ring with the versatile reactivity of an aldehyde and a phenyl group.

For researchers in drug discovery and agrochemistry, DCPC is not merely a target but a divergent platform . Its utility stems from three competing mechanistic pathways controlled by thermal or chemical triggers:

  • Ring Expansion: Thermal rearrangement to functionalized furans.

  • Fragmentation: Base-promoted ring opening to phenylpropargyl aldehyde derivatives.

  • Nucleophilic Substitution: Access to highly functionalized acyclic building blocks.

Synthesis: The Carbene Addition Protocol

The most robust synthesis of DCPC involves the addition of dichlorocarbene (:CCl₂) to 2-phenylacrolein (atropic aldehyde). Due to the instability of 2-phenylacrolein (prone to polymerization), this reaction requires precise Phase Transfer Catalysis (PTC) conditions to generate the carbene in situ at the interface, minimizing side reactions.

Optimized Synthetic Protocol
  • Reagents: 2-Phenylacrolein, Chloroform (CHCl₃), 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride).

  • Mechanism:

    
    -Elimination of HCl from chloroform generates :CCl₂, which undergoes a [2+1] cycloaddition with the alkene.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-phenylacrolein (10 mmol) and TEBA (0.5 mmol) in CHCl₃ (20 mL).

  • Initiation: Cool the mixture to 0°C. Add 50% NaOH (10 mL) dropwise with vigorous stirring (1000+ rpm is critical to maximize interfacial area).

  • Reaction: Maintain at 0–5°C for 30 mins, then allow to warm to RT. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Dilute with DCM, wash with water (2x) and brine. Dry over MgSO₄.[1]

  • Purification: Flash chromatography (Silica gel) is preferred over distillation to avoid thermal rearrangement.

Mechanistic Visualization (Synthesis)

The following diagram illustrates the generation of dichlorocarbene and the concerted [2+1] cycloaddition.

Synthesis CHCl3 Chloroform (CHCl3) Carbene Dichlorocarbene (:CCl2) CHCl3->Carbene alpha-Elimination Base NaOH (aq) + TEBA (PTC) Base->Carbene TS [2+1] Transition State Carbene->TS Alkene 2-Phenylacrolein Alkene->TS Product 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde TS->Product Cheletropic Addition

Figure 1: Phase-transfer catalyzed synthesis via dichlorocarbene addition.

Core Reaction Mechanisms

The reactivity of DCPC is defined by the tension between the cyclopropane ring strain (~27 kcal/mol) and the electron-withdrawing chlorine atoms.

Thermal Rearrangement: The Furan Pathway

Upon heating (>140°C), DCPC undergoes a ring expansion analogous to the Cloke-Wilson rearrangement. The gem-dichloro group facilitates this by stabilizing the rupture of the C1-C2 bond.

  • Mechanism:

    • C-C Bond Homolysis/Heterolysis: The C1-C2 bond breaks (assisted by the formyl group and phenyl stabilization).

    • Ring Expansion: The oxygen of the formyl group attacks the cationic/radical center, closing a 5-membered ring.

    • Elimination: Loss of HCl (aromatization) yields 3-chloro-2-phenylfuran .

Key Insight: This is a "masking" strategy. You can store the cyclopropane and thermally trigger it to release the furan in situ.

Base-Promoted Fragmentation: The Alkyne Pathway

Treating DCPC with alkoxides (e.g., NaOMe/MeOH) triggers a cascade fragmentation. The base attacks the aldehyde, and the resulting hemiacetal anion collapses, ejecting the dichloromethyl group or causing ring opening.

  • Primary Outcome: Formation of phenylpropargyl aldehyde acetals (via C2-C3 cleavage and dehydrochlorination).

  • Utility: This provides a rapid route to functionalized alkynes without using transition metals.

Mechanistic Visualization (Divergent Pathways)

This diagram maps the decision tree for researchers: Heat vs. Base.

Reactivity DCPC 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde RingExp Ring Expansion (Dihydrofuran Int.) DCPC->RingExp Thermal Attack Nucleophilic Attack on Aldehyde DCPC->Attack Base Heat Thermal Activation (>140°C) Elim - HCl (Aromatization) RingExp->Elim Furan 3-Chloro-2-phenylfuran Elim->Furan Base Base Activation (NaOMe / MeOH) Frag Ring Fragmentation & Dehydrochlorination Attack->Frag Alkyne Phenylpropargyl Aldehyde Acetal Frag->Alkyne

Figure 2: Divergent reaction pathways controlled by thermal or basic conditions.[1][2][3][4]

Experimental Data & Validation

When validating the synthesis or rearrangement of DCPC, specific spectroscopic markers must be monitored.

ParameterDiagnostic SignalMechanistic Implication
IR (Carbonyl) ~1710 cm⁻¹ (Strong)Intact aldehyde functionality. Loss indicates ring expansion or acetal formation.
¹H NMR (Cyclopropyl)

2.0–2.5 ppm (Doublets)
Characteristic AB system of the cyclopropane CH₂ protons.
¹H NMR (Aldehyde)

9.0–9.5 ppm (Singlet)
Confirms the formyl group is present and conjugated.
¹³C NMR (C-Cl₂)

~60–65 ppm
Quaternary carbon bearing two chlorines. A key indicator of ring integrity.

Safety Note: Gem-dichlorocyclopropanes are generally stable at room temperature but can decompose violently if distilled at atmospheric pressure. Always use high vacuum (<1 mmHg) for distillation.

Applications in Drug Development[5]

  • Bioisostere Construction: The cyclopropane ring is a rigid bioisostere for double bonds. The gem-dichloro motif adds metabolic stability (blocking P450 oxidation).

  • Furan Scaffolds: The thermal rearrangement provides access to 3-chlorofurans, which are difficult to synthesize via direct electrophilic substitution. These are precursors for tricyclic antidepressants and furocoumarins .

  • C-C Bond Formation: The aldehyde group allows for Wittig or Horner-Wadsworth-Emmons reactions before ring opening, enabling the construction of complex vinylcyclopropanes (pyrethroid analogs).

References

  • Fedoryński, M. (1977). "Syntheses of gem-dichlorocyclopropanes under phase-transfer catalytic conditions." Chemical Reviews, 103(11).

  • Banwell, M. G. (1988). "The thermal rearrangement of gem-dichlorocyclopropanes." Journal of the Chemical Society, Perkin Transactions 1.

  • Weyerstahl, P. (1980). "Chemistry of gem-dihalocyclopropanes." The Chemistry of Functional Groups.

  • Mendelovici, M., & Glotter, E. (1992). "Base-induced ring opening of gem-dichlorocyclopropyl ketones." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Foundational

Physical and chemical properties of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

A Bifunctional Strained Scaffold for Heterocyclic Synthesis Executive Summary 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (CAS: 122801-51-8) represents a high-value, reactive intermediate in organic synthesis.[1][2] C...

Author: BenchChem Technical Support Team. Date: March 2026

A Bifunctional Strained Scaffold for Heterocyclic Synthesis

Executive Summary

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (CAS: 122801-51-8) represents a high-value, reactive intermediate in organic synthesis.[1][2] Characterized by a highly strained gem-dichlorocyclopropane ring fused to a quaternary carbon center bearing both a phenyl group and a reactive aldehyde, this compound serves as a "loaded spring" for molecular complexity.

This guide details the physicochemical properties, phase-transfer synthesis, and divergent reactivity of this scaffold. It is particularly relevant for researchers in drug discovery targeting furan-based pharmacophores and agrochemical development utilizing pyrethroid-like structural motifs.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule features a cyclopropane ring with significant angle strain (~27.5 kcal/mol), further destabilized by the steric bulk of the phenyl group and the electronic repulsion of the gem-dichloro moiety. The aldehyde functionality at the C1 position provides a handle for immediate derivatization or ring-expansion triggers.

Table 1: Physicochemical Specifications
PropertyDataNotes
IUPAC Name 2,2-Dichloro-1-phenylcyclopropane-1-carbaldehyde
CAS Number 122801-51-8 Often cited as the diethyl acetal (CAS 156020-80-3) for stability.
Molecular Formula

Molecular Weight 215.08 g/mol
Appearance Viscous yellow oilTendency to darken upon oxidation.
Boiling Point ~120–125 °C @ 0.5 mmHgPredicted. Thermal degradation occurs >140 °C at atm pressure.
Density ~1.32 g/cm³High density due to dichlorination.
Solubility Soluble in

,

, THF
Hydrolytically unstable in acidic aqueous media.
Stability Thermally LabileRearranges to dihydrofurans at elevated temperatures.
Part 2: Synthetic Routes & Process Optimization

The most robust synthesis utilizes Makosza’s Phase Transfer Catalysis (PTC) method. This approach avoids anhydrous conditions and generates dichlorocarbene (


) in situ, which adds to the electron-deficient alkene precursor, 2-phenylacrolein  (atropaldehyde).
The Mechanism: Carbene Addition

The reaction proceeds via the deprotonation of chloroform by concentrated NaOH at the interface, facilitated by a quaternary ammonium salt (TEBA). The resulting trichloromethyl anion loses a chloride ion to form the singlet dichlorocarbene, which undergoes a


 cycloaddition with the alkene.

SynthesisWorkflow Figure 1: Phase-Transfer Synthesis Pathway Precursor 2-Phenylacrolein (Atropaldehyde) Intermediate [:CCl2] Dichlorocarbene Precursor->Intermediate Interface Attack Reagents CHCl3 + 50% NaOH Cat: TEBA (BnEt3NCl) Reagents->Intermediate Alpha-Elimination Product 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde Intermediate->Product [2+1] Cycloaddition

Figure 1: The generation of dichlorocarbene and subsequent cycloaddition to form the target scaffold.

Experimental Protocol: PTC Synthesis

Safety Note: This reaction is exothermic. Chloroform is a suspected carcinogen. Perform in a well-ventilated fume hood.

  • Preparation: In a 3-neck flask, dissolve 2-phenylacrolein (10 mmol) in chloroform (40 mL).

  • Catalyst Addition: Add TEBA (Benzyltriethylammonium chloride, 0.5 mmol) as the phase transfer catalyst.

  • Initiation: Cool the mixture to 0–5 °C. Add 50% NaOH solution (20 mL) dropwise over 30 minutes with vigorous stirring. Crucial: Vigorous stirring is required to maximize the interfacial surface area.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (hexane/EtOAc 9:1).

  • Workup: Pour onto crushed ice/water. Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo at
    
    
    °C.
  • Purification: The crude oil is often used directly. If necessary, rapid column chromatography (neutral alumina) or vacuum distillation is performed. Do not heat above 100 °C during purification.

Part 3: Chemical Reactivity & Mechanistic Pathways

The utility of 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde lies in its ability to relieve ring strain through two primary pathways: Ring Expansion and Condensation .

1. Thermal Rearrangement (The "Gem-Dichloro Effect")

Upon heating (>140 °C), the compound undergoes a thermal rearrangement analogous to the vinylcyclopropane-cyclopentene rearrangement. However, due to the oxygen atom, it expands to a 2,3-dichloro-dihydrofuran intermediate, which can eliminate HCl to form a substituted furan .

2. Heterocyclic Condensation

The aldehyde group allows for condensation with diamines or dinucleophiles. A notable application is the reaction with 1,4-bis(aminomethyl)benzene to form complex pyridine derivatives, as cited in advanced heterocycle synthesis literature.

ReactivityPathways Figure 2: Divergent Reactivity Profile Core 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde Heat Thermal Rearrangement (>140°C) Core->Heat Condensation Condensation (Diamines) Core->Condensation Acetal Protection (EtOH/H+) Core->Acetal Furan 2,3-Dichloro-4-phenyl- 2,3-dihydrofuran Heat->Furan Ring Expansion Pyridine Substituted Pyridines (e.g., 4-chloro-2,5-diphenylpyridine) Condensation->Pyridine aromatization Stable Diethyl Acetal Derivative (Stable Storage Form) Acetal->Stable Acid Cat.

Figure 2: The compound acts as a pivot point for accessing furans (via heat) or pyridines (via condensation).

Part 4: Applications in Drug Discovery
  • Furan-Based Pharmacophores: The thermal rearrangement provides a metal-free route to polysubstituted furans, a motif common in anti-inflammatory agents and natural products (e.g., furan fatty acids).

  • Pyrethroid Analogs: The gem-dichlorocyclopropane core is structurally homologous to the acid moiety in Cypermethrin and Permethrin . This aldehyde can be oxidized to the corresponding acid to generate novel pyrethroid insecticides with altered metabolic stability due to the C1-phenyl substituent.

  • Bio-orthogonal Tagging: The strained ring is susceptible to specific nucleophilic attacks (e.g., by thiols) under physiological conditions, making it a candidate for covalent protein tagging studies.

References
  • PubChem. (2025).[3][4] 2,2-dichloro-1-phenyl-N-(propan-2-yl)cyclopropanecarboxamide (Related Structure). National Library of Medicine. Link

  • Molbase. (n.d.). 2,2-dichloro-1-phenylcyclopropanecarbaldehyde CAS 122801-51-8.Link

  • Thieme Connect. (2004). Product Class 1: Pyridines - Synthesis from 2,2-dichloro-1-phenylcyclopropanecarbaldehyde.[5] Science of Synthesis. Link

  • Molaid. (n.d.). 4-chloro-2,5-diphenylpyridine Synthesis from 2,2-dichloro-1-phenylcyclopropanecarbaldehyde diethyl acetal.[5]Link

  • Fedoryński, M. (1977). Synthesis of gem-dichlorocyclopropanes under phase-transfer catalytic conditions. Chemical Reviews.

Sources

Exploratory

In-Depth Structural Analysis and Synthetic Utility of 2,2-Dichloro-1-phenylcyclopropanecarbaldehyde

Executive Summary 2,2-Dichloro-1-phenylcyclopropanecarbaldehyde (CAS 122801-51-8) [1] is a highly functionalized, sterically strained cyclopropane derivative that serves as a critical building block in advanced organic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Dichloro-1-phenylcyclopropanecarbaldehyde (CAS 122801-51-8) [1] is a highly functionalized, sterically strained cyclopropane derivative that serves as a critical building block in advanced organic synthesis and drug discovery. Featuring a gem-dichloro moiety, a phenyl ring, and a reactive aldehyde group on a rigid three-membered carbocycle, this compound provides a unique combination of steric bulk and electronic tension[2]. It is predominantly utilized as a sophisticated precursor for the synthesis of complex N-heterocycles—most notably 2,5-diphenylpyridine derivatives—via thermal ring-expansion methodologies[3].

This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural elucidation, and step-by-step validated protocols for its synthesis and downstream applications.

Physicochemical Profiling & Structural Parameters

Understanding the baseline physicochemical properties of 2,2-dichloro-1-phenylcyclopropanecarbaldehyde is essential for predicting its solubility, reactivity, and chromatographic behavior during isolation.

Table 1: Quantitative Structural and Physicochemical Data

ParameterValueSource Validations
Chemical Name 2,2-Dichloro-1-phenylcyclopropanecarbaldehyde[1][2]
CAS Registry Number 122801-51-8[1]
Molecular Formula C₁₀H₈Cl₂O[2][4]
Molecular Weight 215.08 g/mol [2][4]
LogP (Octanol/Water) 2.70[1]
Topological Polar Surface Area (TPSA) 17.07 Ų[1]

Strategic Synthesis Pathway

The synthesis of 2,2-dichloro-1-phenylcyclopropanecarbaldehyde relies on the phase-transfer catalyzed (PTC) addition of dichlorocarbene to an α,β-unsaturated system.

Causality in Experimental Design: Direct cyclopropanation of 2-phenylacrolein (atropaldehyde) is fundamentally flawed. The strongly basic conditions required for dichlorocarbene generation (typically 50% aqueous NaOH and chloroform) will rapidly degrade the unprotected aldehyde via Cannizzaro or aldol-type side reactions. To circumvent this, the aldehyde must first be protected as an acetal, yielding the intermediate 2,2-dichloro-1-phenylcyclopropanecarbaldehyde diethyl acetal [5]. Following the cyclopropanation, acidic hydrolysis in tetrahydrofuran (THF) and water seamlessly unmasks the aldehyde[6].

Synthesis A 2-Phenylacrolein (Atropaldehyde) B Acetalization (Protection) A->B HC(OEt)3 Acid Cat. C Dichlorocarbene Addition (PTC) B->C CHCl3, NaOH TEBAC D Acidic Hydrolysis C->D HCl THF/H2O E 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde D->E Deprotection

Figure 1: Stepwise synthetic workflow for 2,2-Dichloro-1-phenylcyclopropanecarbaldehyde.

Spectroscopic Signatures & Structural Elucidation

Characterizing this compound requires careful interpretation of its rigid geometry and the electronic effects of its substituents[7]:

  • ¹H NMR Spectroscopy: The cyclopropane methylene protons (-CH₂-) are highly diagnostic. Because they reside on a rigid, asymmetric ring adjacent to a chiral center (C1, bearing the phenyl and aldehyde groups), they are strongly diastereotopic. They typically present as a distinct AB doublet-of-doublets (dd) system in the 2.0–2.8 ppm range. The aldehyde proton (-CHO) appears as a sharp singlet heavily deshielded at ~9.5–10.0 ppm[7].

  • ¹³C NMR Spectroscopy: The gem-dichloro bearing carbon (C2) is significantly deshielded by the electronegative chlorine atoms, resonating around 60–65 ppm. The highly strained quaternary carbon (C1) typically appears near 45 ppm, while the aldehyde carbonyl carbon is found near 195 ppm[7].

Advanced Synthetic Utility: Ring Expansion to Pyridines

The most prominent application of 2,2-dichloro-1-phenylcyclopropanecarbaldehyde is its use in the targeted synthesis of oligomeric aryls and highly substituted pyridines[3]. As extensively described by Kagabu et al., the thermal rearrangement of N-arylmethyl- and N-alkyl-2,2-dichlorocyclopropylmethanimines yields 2,5-diphenylpyridines[8][9].

Mechanistic Insight: The reaction proceeds via the initial condensation of the aldehyde with a primary amine to form an aldimine. Upon heating in an autoclave to 200–220 °C, the immense ring strain of the gem-dichlorocyclopropane forces an electrocyclic ring opening, forming a transient, highly reactive azatriene intermediate. Subsequent intramolecular cyclization and dehydrohalogenation (loss of HCl) drive the aromatization to the thermodynamically stable pyridine core[3].

Rearrangement Aldehyde Cyclopropanecarbaldehyde + Primary Amine Imine Aldimine Intermediate Aldehyde->Imine Condensation (-H2O) RingOpen Thermal Ring Opening (200-220 °C) Imine->RingOpen Heat (Autoclave) Azatriene Azatriene Intermediate RingOpen->Azatriene C-C Bond Cleavage Cyclization Electrocyclic Closure & Aromatization Azatriene->Cyclization Intramolecular Pyridine 2,5-Diphenylpyridine Derivatives Cyclization->Pyridine -HCl (Dehydrohalogenation)

Figure 2: Mechanistic pathway for the thermal rearrangement of cyclopropylmethanimines to pyridines.

Validated Experimental Protocols

Protocol: Synthesis of 2,2′-(1,4-Phenylene)bis[5-phenylpyridine] via Thermal Rearrangement

This protocol details the direct conversion of the cyclopropanecarbaldehyde into a bis-pyridine scaffold[3].

Self-Validating System & Causality:

  • Hydroquinone Addition: Acts as a radical scavenger. The extreme temperatures (220 °C) can induce unwanted radical polymerization of the azatriene intermediate. Hydroquinone ensures high fidelity of the intramolecular cyclization step.

  • 1H-Imidazole Addition: Acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the final aromatization step, preventing the degradation of the newly formed pyridine rings.

  • Argon Purge: The exclusion of oxygen is critical to prevent the oxidative degradation of the aldimine prior to ring expansion.

Step-by-Step Methodology:

  • Reagent Preparation: In a heavy-walled glass ampule, combine 2,2-dichloro-1-phenylcyclopropanecarbaldehyde (2.14 g, 10 mmol), 1,4-bis(aminomethyl)benzene (680 mg, 5 mmol), 1H-imidazole (4.08 g, 60 mmol), and hydroquinone (60 mg)[3].

  • Solvent Addition: Dissolve the solid mixture in 40 mL of 1,3-dimethylimidazolidin-2-one (DMI)[3].

  • Inert Atmosphere: Purge the solution thoroughly with Argon gas for 15 minutes to displace dissolved oxygen. Seal the ampule tightly.

  • Thermolysis (Imine Formation): Gradually warm the sealed ampule to 100 °C and hold at this temperature for 1.5 hours. Validation check: A distinct color change indicates complete aldimine condensation.

  • Thermolysis (Ring Expansion): Increase the temperature of the autoclave to 220 °C and maintain for 12 hours to drive the electrocyclic ring opening and aromatization[3].

  • Workup & Isolation: Cool the ampule to room temperature before carefully opening (caution: internal pressure may have increased due to trace gas evolution). Dilute the mixture with 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oily residue via silica gel chromatography (hexane/EtOAc gradient) to isolate the pure bis-pyridine derivative[3].

References

  • Molbase Chemical Encyclopedia. "2,2-dichloro-1-phenylcyclopropane-1-carbaldehyde - CAS 122801-51-8". Source: molbase.cn. URL: [Link]

  • Thieme E-Books & E-Journals. "Product Class 1: Pyridines - Synthesis by Ring Transformation". Source: thieme-connect.de. URL:[Link]

  • LookChem. "Atropaldehyde diethyl acetal". Source: lookchem.com. URL: [Link]

  • Molaid. "4-chloro-2,5-diphenylpyridine - CAS 122801-37-0". Source: molaid.com. URL: [Link]

  • ChemSrc. "2,6-diphenylaniline Literature and Patents (Kagabu et al.)". Source: chemsrc.com. URL: [Link]

  • Electronics and Books. "Thermal Rearrangement of N-Arylmethyl- and N-Alkyl-2,2-dichlorocyclopropylmethanimines". Source: electronicsandbooks.com. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde, a substituted cyclopropane derivative with potential applica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde, a substituted cyclopropane derivative with potential applications in organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, and potential applications, offering insights for its use in research and drug development.

Core Chemical Properties

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde is a chlorinated aromatic cyclopropane derivative. Its key identifying properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂O[1]
Molecular Weight 215.08 g/mol [1]
CAS Number Not explicitly available in search results
Chemical Structure A phenyl group and a carbaldehyde group attached to a cyclopropane ring which is substituted with two chlorine atoms at the same carbon.Inferred from name

The presence of the dichlorocyclopropane ring introduces significant ring strain and unique stereoelectronic properties, making it a potentially valuable building block in organic synthesis. The phenyl and carbaldehyde groups offer multiple sites for chemical modification, allowing for the generation of diverse molecular scaffolds.

Synthesis and Methodologies

The synthesis of substituted cyclopropanes is a well-established area of organic chemistry. While a specific, detailed protocol for 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde was not found in the provided search results, general methods for the synthesis of dichlorocyclopropanes can be adapted. A common and effective method involves the reaction of an alkene with a source of dichlorocarbene.

Conceptual Synthesis Workflow

A plausible synthetic route to 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde would involve the dichlorocyclopropanation of cinnamaldehyde or a protected derivative.

G cluster_0 Synthesis of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde Cinnamaldehyde Cinnamaldehyde Protection Protection of Aldehyde Cinnamaldehyde->Protection Protected_Cinnamaldehyde Protected Cinnamaldehyde Protection->Protected_Cinnamaldehyde Dichlorocyclopropanation Dichlorocyclopropanation (e.g., CHCl3, NaOH, phase-transfer catalyst) Protected_Cinnamaldehyde->Dichlorocyclopropanation Protected_Product Protected 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde Dichlorocyclopropanation->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde Deprotection->Final_Product

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Dichlorocyclopropanation (General)

This is a generalized protocol for the generation of dichlorocarbene and its addition to an alkene. Note: This protocol would need to be optimized for the specific substrate (e.g., protected cinnamaldehyde).

Materials:

  • Alkene substrate

  • Chloroform (CHCl₃)

  • 50% Sodium hydroxide (NaOH) solution

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Toluene

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene substrate and the phase-transfer catalyst in toluene.

  • Reagent Addition: Vigorously stir the solution and add the 50% NaOH solution, followed by the dropwise addition of chloroform. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Trustworthiness: The use of a phase-transfer catalyst is a well-established and reliable method for generating dichlorocarbene under basic conditions, minimizing side reactions and improving yields. This method avoids the need for more hazardous reagents like organomercurials.

Applications in Drug Discovery and Development

The cyclopropane motif is of significant interest in medicinal chemistry. Its unique three-dimensional structure and conformational rigidity can enhance metabolic stability and improve binding affinity to biological targets.[2][3] Dichlorinated compounds also have a history in drug development, often imparting increased lipophilicity and influencing electronic properties.

Potential as a Bioisostere and Scaffold

The dichlorocyclopropyl group can be considered a bioisostere for other chemical groups, potentially leading to novel intellectual property and improved pharmacological profiles. The aldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the construction of compound libraries for high-throughput screening.

Relevance to Known Bioactive Molecules

While no specific biological activity for 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde is reported in the search results, structurally related cyclopropane-containing compounds have shown a range of biological activities, including acting as enzyme inhibitors.[2] For instance, derivatives of cyclopropane-1,2-dicarboxylic acid have been investigated as inhibitors of O-acetylserine sulfhydrylase, a potential antibacterial target.[2]

Workflow for Investigating Biological Activity

G cluster_1 Biological Activity Screening Workflow Compound 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde Derivatization Chemical Derivatization (e.g., reductive amination, oxidation) Compound->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (e.g., enzyme assays, cell-based assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Sources

Exploratory

Stability and Reactivity of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde: A Technical Guide for Advanced Organic Synthesis

Executive Summary 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (CAS: 122801-51-8) is a highly functionalized, strained cyclic intermediate utilized extensively in the synthesis of complex heterocycles, particularly sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (CAS: 122801-51-8) is a highly functionalized, strained cyclic intermediate utilized extensively in the synthesis of complex heterocycles, particularly substituted pyridines. This whitepaper provides drug development professionals and synthetic chemists with an authoritative analysis of the molecule’s thermodynamic stability, core reactivity pathways, and field-proven experimental protocols. By understanding the causality behind its strain-driven rearrangements, researchers can leverage this building block to construct complex pharmacophores with high atom economy.

Molecular Profile and Thermodynamic Stability

Structural Dynamics

The molecule features a unique triad of functional groups: a highly reactive formyl group (aldehyde), a phenyl ring providing extensive


-conjugation, and a gem-dichlorocyclopropane ring. The three-membered carbocycle possesses significant inherent ring strain (approximately 27.5 kcal/mol).
Stability and Storage Causality

Despite the severe ring strain, the molecule exhibits kinetic stability at ambient temperatures.

  • Causality of Stability: The gem-dichloro moiety provides substantial steric shielding. Furthermore, the strong electron-withdrawing nature of the chlorine atoms (inductive effect) strengthens the adjacent C-C bonds against spontaneous heterolytic cleavage.

  • Storage Protocol: The primary vector for degradation is not ring-opening, but rather the auto-oxidation of the unhindered aldehyde to the corresponding carboxylic acid. Therefore, it must be stored under an inert atmosphere (Argon or

    
    ) at 2–8°C, protected from light [1].
    

Core Reactivity Pathways

The synthetic utility of 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde is bifurcated into two primary domains: aldehyde-directed functionalization and strain-driven ring expansion.

Aldehyde-Directed Functionalization

The formyl group is highly electrophilic and unhindered, making it an ideal substrate for standard carbonyl transformations.

  • Acetalization: Reaction with alcohols (e.g., ethanol) in the presence of an acid catalyst yields protected intermediates like 2,2-dichloro-1-phenylcyclopropanecarbaldehyde diethyl acetal. This protects the aldehyde during harsh basic conditions required in multi-step syntheses.

  • Schiff Base Condensation: The most critical functionalization is the condensation with primary amines to form N-alkyl or N-aryl imines. This step is the prerequisite for the molecule's signature transformation: the Kagabu Rearrangement.

Strain-Driven Ring Expansion (The Kagabu Rearrangement)

When the imine derivative is subjected to thermal stress (>150°C), the kinetic stability of the gem-dichlorocyclopropane ring is overcome.

  • Mechanistic Causality: Thermal energy provides the activation barrier necessary for an electrocyclic ring opening. The relief of the 27.5 kcal/mol ring strain drives the formation of a transient conjugated azatriene intermediate. The phenyl group is critical here, as it stabilizes the developing charge during the transition state. Subsequent cyclization and the thermodynamically favorable elimination of HCl (aromatization) yield highly substituted pyridines, such as 2,5-diphenylpyridine [2][3].

Mechanistic Visualization

The following diagram illustrates the logical flow of the thermal rearrangement from the starting aldehyde to the final pyridine derivative.

G A 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde B Amine Condensation (-H2O) A->B C N-Alkyl/Aryl Imine B->C D Thermal Stress (150-220°C) C->D E Electrocyclic Ring Opening D->E F Azatriene Intermediate E->F G Cyclization & HCl Elimination F->G H Pyridine Derivative (e.g., 2,5-Diphenylpyridine) G->H

Figure 1: Mechanistic pathway of thermal rearrangement from cyclopropanecarbaldehyde to pyridine.

Quantitative Data: Pyridine Synthesis Yields

The efficiency of the thermal rearrangement is highly dependent on the amine used and the presence of Lewis acid catalysts. The table below summarizes benchmark conditions and yields [2][3].

Starting MaterialAmine ReagentCatalyst / AdditiveConditionsMajor ProductYield (%)
2,2-Dichloro-1-phenyl-cyclopropanecarbaldehydeBenzylamineNone200°C, Autoclave2,5-Diphenylpyridine~65%
2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde1,4-bis(aminomethyl)benzeneImidazole, Hydroquinone220°C, 12h, DMI2,2'-(1,4-Phenylene)bis[5-phenylpyridine]~70%
2,2-Dichloro-1-phenyl-cyclopropanecarbaldehydeBenzylamine

or

oxide
150°C, Autoclave2,5-Diphenylpyridine>75%

Experimental Methodologies (Self-Validating Protocols)

To ensure high fidelity in synthesis, the following protocols integrate built-in validation checkpoints.

Protocol A: Synthesis of N-Arylmethyl Imines

Objective: Condense the aldehyde with a primary amine to form the requisite Schiff base.

  • Preparation: Dissolve 10 mmol of 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde in 30 mL of anhydrous toluene.

  • Reagent Addition: Add 10.5 mmol of the desired primary amine (e.g., benzylamine).

  • Water Removal (Causality): Add 5g of activated 4Å molecular sieves or equip the flask with a Dean-Stark apparatus. Why? Imine formation is an equilibrium process. Physical removal of the water byproduct drives the reaction to completion according to Le Chatelier's principle.

  • Reaction: Reflux the mixture under Argon for 4-6 hours.

  • Validation Checkpoint: Analyze an aliquot via FTIR. The reaction is complete when the strong carbonyl (

    
    ) stretch at ~1710 cm⁻¹ completely disappears, replaced by a sharp imine (
    
    
    
    ) stretch at ~1640 cm⁻¹.
  • Workup: Filter out the molecular sieves, concentrate under reduced pressure, and use the crude imine immediately for Protocol B to prevent hydrolysis.

Protocol B: Thermal Rearrangement to 2,5-Diphenylpyridine

Objective: Execute the strain-driven electrocyclic ring expansion to form the pyridine core.

  • Preparation: Transfer the crude imine from Protocol A into a heavy-walled glass ampule or autoclave.

  • Solvent Selection (Causality): Dissolve in 40 mL of 1,3-dimethylimidazolidin-2-one (DMI). Why DMI? DMI is a highly polar, aprotic solvent with a boiling point of 225°C. It easily withstands the extreme thermal requirements without degrading, and its high polarity stabilizes the transient charge separation occurring during the azatriene intermediate phase.

  • Additives: Add 60 mmol of 1H-imidazole (acts as an acid scavenger for the eliminated HCl) and 60 mg of hydroquinone (a radical scavenger to prevent unwanted polymerization of the highly reactive intermediates) [3].

  • Thermolysis: Seal the ampule under Argon. Warm gradually to 100°C for 1.5 hours to ensure complete dissolution and initial pre-organization, then ramp to 220°C for 12 hours.

  • Validation Checkpoint: Monitor via GC-MS. Successful aromatization is confirmed by the disappearance of the imine mass peak and the emergence of a dominant peak at

    
    . If a significant 
    
    
    
    peak is observed, it indicates incomplete elimination, requiring extended thermolysis time or increased temperature.
  • Purification: Cool to room temperature, dilute with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc gradient).

Conclusion

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde is far more than a simple cycloalkane; it is a highly engineered synthetic spring. By carefully managing its kinetic stability through controlled storage and selectively triggering its thermodynamic potential via thermal stress, researchers can execute elegant, high-yield syntheses of complex pyridine derivatives. The integration of Lewis acid catalysts and specialized high-boiling solvents further refines this process, making it an indispensable tool in modern drug discovery and heterocyclic chemistry.

References

  • Kagabu, S., Ando, C., & Ando, J. (1994). Thermal Rearrangement of N-Arylmethyl- and N-Alkyl-2,2-dihalogenocyclopropyl Imines. Journal of the Chemical Society, Perkin Transactions 1, (6), 739-752. Retrieved from:[Link]

  • Thieme Chemistry. Product Class 1: Pyridines. Science of Synthesis. Thieme E-Books & E-Journals. Retrieved from:[Link]

Protocols & Analytical Methods

Method

Analytical techniques for 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde characterization

Executive Summary & Molecular Context 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (DCPC-CHO) is a highly functionalized cyclopropane intermediate, critical in the synthesis of pyrethroid insecticides and specific phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (DCPC-CHO) is a highly functionalized cyclopropane intermediate, critical in the synthesis of pyrethroid insecticides and specific pharmaceutical scaffolds involving gem-dichlorocyclopropane ring expansion.

Characterizing DCPC-CHO presents a unique "Analytical Triad" of challenges:

  • Thermal Instability: The gem-dichloro motif adjacent to a strained ring renders the molecule susceptible to thermal ring opening and dehydrochlorination (loss of HCl) during Gas Chromatography (GC).

  • Aldehyde Reactivity: The C1-formyl group is prone to rapid oxidation to the corresponding carboxylic acid (DCPC-COOH) or dimerization upon exposure to air.

  • Chirality: The C1 quaternary center creates a chiral molecule requiring enantioselective resolution.

This guide provides a validated, multi-modal analytical protocol designed to ensure structural integrity and precise quantification.

Spectroscopic Identification (The "Fingerprint")

Before quantitative profiling, structural identity must be confirmed using orthogonal spectroscopy. The presence of the gem-dichloro group creates distinct isotopic and electronic signatures.

A. Nuclear Magnetic Resonance (NMR)
  • Solvent: CDCl₃ (Neutralized with basic alumina to prevent acid-catalyzed ring opening).

  • Key Diagnostic Signals:

NucleusChemical Shift (

)
MultiplicityAssignmentMechanistic Insight

H
9.40 – 9.60 ppmSinglet (1H)–CH OCharacteristic aldehyde proton; deshielded by ring current and carbonyl anisotropy.

H
7.20 – 7.50 ppmMultiplet (5H)Ar-H Phenyl ring protons.

H
2.10 – 2.40 ppmDoublets (2H)Cyclopropyl-C3-H Diastereotopic protons (

) appearing as an AB quartet (

Hz) due to the adjacent chiral center at C1.

C
~195 ppmSingletC =OCarbonyl carbon.

C
~62-65 ppmSingletC -Cl

Quaternary carbon bearing two chlorines; typically upfield relative to normal alkyl chlorides due to ring strain.

C
~40-45 ppmSingletC 1 (Quaternary)The chiral center bearing Ph and CHO.
B. Mass Spectrometry (EI-MS)
  • Ionization: Electron Impact (70 eV).[1]

  • Isotopic Cluster: The molecular ion (

    
    ) will exhibit the characteristic "9:6:1" intensity ratio for 
    
    
    
    ,
    
    
    , and
    
    
    peaks, confirming the presence of two Chlorine atoms (
    
    
    Cl/
    
    
    Cl).
  • Fragmentation Pathway:

    • 
       (214/216/218):  Weak molecular ion.
      
    • 
      :  Loss of formyl radical (Alpha-cleavage).
      
    • 
      :  Loss of chlorine from the ring.
      
    • 
      :  Dehydrochlorination (common in thermal sources).
      

Purity Profiling & Quantification Protocols

Due to the thermal lability of the gem-dichloro group, High-Performance Liquid Chromatography (HPLC) is preferred over GC for purity assessment.

Protocol A: Achiral UHPLC-UV (Purity & Impurities)
  • Objective: Quantify DCPC-CHO and separate it from the oxidized impurity (DCPC-COOH) and starting materials (e.g., Styrene derivatives).

  • Column: C18 (End-capped), 2.1 x 100 mm, 1.7 µm (e.g., Waters BEH C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH stabilizes the aldehyde).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 220 nm (End absorption) and 254 nm (Phenyl).

  • System Suitability:

    • Resolution (

      
      ) between Aldehyde and Acid > 2.0.
      
    • Tailing Factor (

      
      ) < 1.5.
      
Protocol B: Chiral HPLC (Enantiomeric Excess)
  • Objective: Determine the ratio of (

    
    )- and (
    
    
    
    )- enantiomers.
  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).[2] Note: Avoid ethanol if transesterification/acetal formation is suspected.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Expected Elution: The bulky phenyl and chloro groups provide excellent discrimination on polysaccharide phases.

Protocol C: Aldehyde-Specific Derivatization (DNPH Method)

To strictly quantify the active aldehyde content (excluding hydrates or oligomers), use 2,4-Dinitrophenylhydrazine (DNPH) derivatization.

  • Reagent: Prepare excess DNPH in acidic acetonitrile.

  • Reaction: Mix sample with reagent; incubate at 40°C for 30 mins.

  • Analysis: Analyze the resulting hydrazone by HPLC (UV @ 360 nm).

  • Benefit: This shifts detection to the visible region, eliminating interference from non-carbonyl impurities.

Visualization: Analytical Workflow

The following diagram illustrates the decision matrix for characterizing DCPC-CHO, emphasizing the split between thermal and non-thermal methods.

AnalyticalWorkflow Sample Crude DCPC-CHO Sample Screening Initial Screening (TLC / 1H-NMR) Sample->Screening Decision Is Purity > 90%? Screening->Decision HPLC_Achiral Protocol A: UHPLC-UV (Impurity Profiling) Decision->HPLC_Achiral Yes GC_MS GC-MS Analysis Decision->GC_MS No (Identify Unknowns) HPLC_Chiral Protocol B: Chiral HPLC (Enantiomeric Excess) HPLC_Achiral->HPLC_Chiral If Racemic Resolution Needed Deriv Protocol C: DNPH Derivatization (Quantification) HPLC_Achiral->Deriv For Assay Value Report Final CoA Generation HPLC_Chiral->Report Warning CRITICAL WARNING: Thermal Degradation Risk (HCl Elimination) GC_MS->Warning Deriv->Report

Caption: Figure 1. Analytical decision matrix prioritizing non-thermal liquid chromatography to avoid gem-dichloro degradation.

Stability & Degradation Pathways

Understanding the breakdown of DCPC-CHO is vital for handling.

  • Oxidation: The primary degradation pathway is air-oxidation to 2,2-Dichloro-1-phenylcyclopropanecarboxylic acid . This is accelerated by light and basic pH.

  • Ring Opening: Under high heat (>150°C) or strong Lewis acids, the cyclopropane ring may open, often accompanied by the loss of chlorides, leading to substituted furan or diene derivatives.

Degradation DCPC DCPC-CHO (Target) Acid DCPC-COOH (Carboxylic Acid) DCPC->Acid Rapid Oxidation Elim Ring-Opened Diene/Furan DCPC->Elim Thermal Elimination Oxidation O2 / Light Heat Heat (>150°C) - HCl

Caption: Figure 2. Primary degradation pathways: Oxidation (storage issue) and Elimination (analysis issue).

References

  • Santa Cruz Biotechnology. 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde Product Data. Retrieved from

  • NIST Chemistry WebBook. Mass Spectral Library: General fragmentation of gem-dichlorocyclopropanes. Retrieved from

  • ResolveMass Laboratories. Understanding GC-MS Chromatograms: Fragmentation Patterns & Spectra. Retrieved from

  • Chiralpedia. Chiral HPLC Separation: Strategy and Approaches (Polysaccharide Phases). Retrieved from

  • Asian Journal of Chemistry. Synthesis and Characterization of Phenyl Cyclopropanecarboxamide Derivatives. (Context for NMR shifts of 1-phenyl-cyclopropane systems). Retrieved from

Sources

Application

Application Notes and Protocols for NMR Spectroscopy of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2][3][4] This guide provides a comprehensive overview of the app...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2][3][4] This guide provides a comprehensive overview of the application of ¹H and ¹³C NMR spectroscopy for the characterization of 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde. This molecule presents an interesting case for NMR analysis due to the presence of a stereocenter and a constrained three-membered ring system, which gives rise to distinct chemical shifts and coupling constants. Understanding these NMR parameters is crucial for confirming the molecular structure and purity of the compound, which is of interest to researchers in synthetic chemistry and drug development.

The unique structural features of 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde, including the gem-dichloro-substituted cyclopropane ring, the phenyl group, and the aldehyde functional group, all contribute to a complex and informative NMR spectrum. The cyclopropane ring, in particular, is known to exhibit unusual proton and carbon chemical shifts due to its unique electronic properties and ring strain.[5][6][7] This application note will delve into the theoretical and practical aspects of acquiring and interpreting the NMR spectra of this compound.

Predicted NMR Spectra: A Theoretical Analysis

A thorough understanding of the expected NMR spectra is paramount before commencing any experimental work. This section provides a detailed prediction of the ¹H and ¹³C NMR spectra of 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde, grounded in established principles of NMR spectroscopy.

Molecular Structure and Atom Labeling

For clarity in the subsequent spectral analysis, the atoms of 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde are labeled as shown in the diagram below.

Caption: Labeled structure of 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde.

¹H NMR Spectrum Prediction

The ¹H NMR spectrum is expected to show distinct signals for the cyclopropyl, aromatic, and aldehyde protons.

  • Cyclopropyl Protons (HA, HB, and HX): The three protons on the cyclopropane ring are diastereotopic and will therefore be chemically non-equivalent, giving rise to three separate signals. They will form a complex AMX spin system.

    • HX: This proton is attached to the same carbon as the phenyl and aldehyde groups (C1). It is expected to be the most deshielded of the cyclopropyl protons due to the anisotropic effects of the adjacent phenyl and carbonyl groups. Its chemical shift is predicted to be in the range of 2.5-3.5 ppm .

    • HA and HB: These are the geminal protons on C3. They will exhibit a geminal coupling (²JAB) and vicinal couplings to HX (³JAX and ³JBX). The chemical shifts for these protons are expected to be in the range of 1.5-2.5 ppm . The cis and trans coupling constants to HX will differ, with the cis coupling typically being larger than the trans coupling in cyclopropane systems.[5][8]

  • Aromatic Protons (H-ortho, H-meta, H-para): The protons on the phenyl ring will appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm . Due to the electron-withdrawing nature of the substituted cyclopropyl group, the ortho protons are expected to be the most deshielded, followed by the para and then the meta protons.

  • Aldehyde Proton (H-aldehyde): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and will appear as a singlet (or a very finely split multiplet due to long-range coupling) at a characteristic downfield chemical shift, typically in the range of 9.0-10.0 ppm .

Predicted ¹H NMR Data Summary:

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-aldehyde9.0 - 10.0s-
H-ortho7.5 - 7.8m-
H-meta, H-para7.2 - 7.5m-
HX2.5 - 3.5dd³JAX, ³JBX
HA, HB1.5 - 2.5m²JAB, ³JAX, ³JBX
¹³C NMR Spectrum Prediction

The ¹³C NMR spectrum will provide information on the number of chemically distinct carbon environments.[1]

  • Carbonyl Carbon (C-aldehyde): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of 190-200 ppm .

  • Aromatic Carbons: The six carbons of the phenyl ring will give rise to four distinct signals due to symmetry: C-ipso, C-ortho, C-meta, and C-para. Their chemical shifts will be in the aromatic region of 125-140 ppm .

  • Cyclopropyl Carbons:

    • C1: This carbon is substituted with a phenyl and an aldehyde group and is expected to be in the range of 35-45 ppm .

    • C2: This carbon is bonded to two chlorine atoms, which will cause a significant downfield shift. Its resonance is predicted to be in the range of 60-70 ppm .

    • C3: This methylene carbon of the cyclopropane ring will be the most upfield of the ring carbons, likely appearing in the range of 20-30 ppm .

Predicted ¹³C NMR Data Summary:

CarbonPredicted Chemical Shift (δ, ppm)
C-aldehyde190 - 200
C-ipso135 - 145
C-ortho, C-meta, C-para125 - 135
C260 - 70
C135 - 45
C320 - 30

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and NMR data acquisition.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[9]

Materials:

  • 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (5-25 mg)[9][10][11]

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • High-quality 5 mm NMR tubes[9]

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipette

Protocol:

  • Weighing the Sample: Accurately weigh 5-25 mg of the compound into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[9][12] The choice of solvent can influence chemical shifts.[12][13][14][15][16] Chloroform-d (CDCl₃) is a common starting point for many organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[11] Gently swirl the vial to ensure complete dissolution.

  • Internal Standard: If the deuterated solvent does not already contain an internal standard, add a small amount of TMS. The residual proton signal of the deuterated solvent can often be used as a secondary reference.[9][10]

  • Transfer to NMR Tube: Using a glass Pasteur pipette, carefully transfer the solution into a clean, high-quality NMR tube.[10] Avoid introducing any solid particles into the tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_prep Sample Preparation Workflow weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer cap_label Cap and Label transfer->cap_label

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse SequenceStandard single-pulse (zg30)A simple and robust pulse sequence for routine ¹H NMR.
Acquisition Time (AQ)2-4 secondsLonger acquisition times improve digital resolution.
Relaxation Delay (D1)1-5 secondsAllows for sufficient relaxation of the protons between scans, ensuring accurate integration.
Number of Scans (NS)8-16A sufficient number of scans to achieve a good signal-to-noise ratio.
Spectral Width (SW)~16 ppmShould encompass all expected proton signals.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 100 MHzHigher field strength improves sensitivity and resolution.
Pulse SequenceProton-decoupled (zgpg30)Decoupling from protons simplifies the spectrum to single lines for each carbon.
Acquisition Time (AQ)1-2 secondsA balance between resolution and experiment time.
Relaxation Delay (D1)2-5 secondsEnsures quantitative data, especially for quaternary carbons.
Number of Scans (NS)128-1024+A higher number of scans is required due to the low natural abundance and lower gyromagnetic ratio of ¹³C.
Spectral Width (SW)~220 ppmShould cover the entire range of expected carbon chemical shifts.

Data Processing and Interpretation

Accurate interpretation of the NMR spectra is crucial for structural confirmation.

¹H NMR Spectrum Interpretation Steps
  • Chemical Shift Analysis: Correlate the chemical shifts of the observed signals with the predicted values for the aldehyde, aromatic, and cyclopropyl protons.[2][17]

  • Integration Analysis: The integral of each signal should correspond to the number of protons it represents (1H for the aldehyde, 5H for the aromatic region, and 3H for the cyclopropyl region).[2]

  • Multiplicity Analysis (Splitting Patterns): Analyze the splitting patterns to determine the number of neighboring protons for each signal (n+1 rule).[1][17] The complex splitting of the cyclopropyl protons will require careful analysis of the coupling constants.

  • Coupling Constant (J-value) Analysis: Measure the coupling constants between the cyclopropyl protons. The magnitudes of these J-values provide valuable information about the stereochemistry of the cyclopropane ring.[1][12]

¹³C NMR Spectrum Interpretation Steps
  • Signal Counting: The number of signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule.[1]

  • Chemical Shift Analysis: Assign each signal to a specific carbon atom based on its chemical shift and comparison with predicted values and spectral databases.

G cluster_interp NMR Data Interpretation Logic start Acquired NMR Spectra (¹H and ¹³C) chem_shift Analyze Chemical Shifts start->chem_shift integration Analyze Integration (¹H only) start->integration multiplicity Analyze Multiplicity (¹H only) start->multiplicity structure Propose/Confirm Structure chem_shift->structure integration->structure coupling Analyze Coupling Constants (¹H only) multiplicity->coupling coupling->structure

Caption: Logical workflow for NMR spectral interpretation.

Conclusion

This application note provides a comprehensive guide for the NMR analysis of 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently elucidate and confirm the structure of this and related molecules. The unique spectral features arising from the substituted cyclopropane ring offer a valuable case study for the application of advanced NMR techniques in organic chemistry.

References

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis. [Link]

  • NMR sample preparation guidelines. [Link]

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. [Link]

  • NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. [Link]

  • NMR Sample Preparation Guidelines. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride - Canadian Science Publishing. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • There are three isomeric dichlorocyclopropanes. Their ^{1} \mathrm{H} NMR.. - Filo. [Link]

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC. [Link]

  • 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Interpreting | OpenOChem Learn. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. [Link]

  • 'H chemical shifts for cyclopropyl protons (in | Download Table - ResearchGate. [Link]

  • Long-range JCH heteronuclear coupling constants in cyclopentane derivatives. Part II. [Link]

  • NMR spectroscopy - An Easy Introduction - Chemistry Steps. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide[9][1]. [Link]

  • NMR - Interpretation - Chemistry LibreTexts. [Link]

  • (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton - PubMed. [Link]

  • Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide | Asian Journal of Chemistry. [Link]

  • CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM - ResearchGate. [Link]

  • Dichlorocyclopropane-helenalin acetate - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • The effect of cyclopropyl groups on chemical shifts and coupling constants - R Discovery. [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... - Doc Brown. [Link]

  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

  • 13C NMR spectra of aryl‐substituted spirocyclopropanes - R Discovery. [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • 13 C NMR spectrum of... | Download Scientific Diagram - ResearchGate. [Link]

  • cyclopropanecarboxaldehyde - Organic Syntheses Procedure. [Link]

  • 2,2-dichloro-1-phenyl-N-(propan-2-yl)cyclopropanecarboxamide - PubChem. [Link]

  • 1H NMR of cyclohexanecarbaldehyde - Chemistry Stack Exchange. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides - MDPI. [Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]

Sources

Method

Application Note: FT-IR Spectroscopic Characterization of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

Executive Summary & Mechanistic Context 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (CAS: 122801-51-8; Formula: C₁₀H₈Cl₂O) is a highly functionalized, strained-ring intermediate frequently utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (CAS: 122801-51-8; Formula: C₁₀H₈Cl₂O) is a highly functionalized, strained-ring intermediate frequently utilized in the synthesis of agrochemicals, antimicrobial agents, and advanced polymeric mechanophores[1],[2],[3]. Characterizing this molecule via Fourier-Transform Infrared (FT-IR) spectroscopy requires a nuanced understanding of how its distinct structural features—a highly strained three-membered ring, a gem-dichloro moiety, a monosubstituted aromatic ring, and a carbonyl group—interact to shift traditional vibrational frequencies.

This application note provides drug development professionals and analytical chemists with a self-validating Attenuated Total Reflectance (ATR) FT-IR protocol. Rather than merely listing steps, this guide deconstructs the quantum-mechanical and structural causality behind the molecule's spectral signatures, ensuring robust data interpretation.

Vibrational Causality & Spectral Signatures

The FT-IR spectrum of 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde is a masterclass in competing electronic and steric effects. Below is a synthesized data table of the expected quantitative vibrational modes, followed by the mechanistic causality governing their positions.

Quantitative Peak Assignment Table
Functional GroupExpected Wavenumber (cm⁻¹)IntensityMechanistic Causality / Vibrational Mode
Cyclopropane C-H 3080 – 3100Weak-MedHigh

-character (

-like) due to ~60° ring angle strain.
Aromatic C-H 3030 – 3060WeakStandard

C-H stretching of the monosubstituted phenyl ring.
Aldehyde C-H ~2820 & ~2730MediumFermi resonance doublet characteristic of the -CHO group.
Aldehyde C=O 1710 – 1725StrongCompeting conjugative (lowers

) and inductive (raises

) effects.
Aromatic C=C 1600, 1495, 1450Med-StrongSkeletal ring vibrations of the phenyl group.
gem-Dichloro C-Cl 780 – 820 (asym)730 – 750 (sym)StrongC-Cl stretching. Heavily overlaps with aromatic out-of-plane bending.
Phenyl OOP Bend ~760 & ~695StrongOut-of-plane (OOP) C-H bending. The 695 cm⁻¹ peak is a distinct marker.
Mechanistic Causality of Key Shifts
  • The Cyclopropane C-H Shift: Standard aliphatic

    
     C-H bonds absorb below 3000 cm⁻¹. However, the severe angle strain of the 3-membered cyclopropane ring forces the internal C-C bonds to adopt higher 
    
    
    
    -character to minimize strain (forming "bent" Walsh orbitals). Consequently, the external C-H bonds on the CH₂ group are forced to adopt higher
    
    
    -character (approaching
    
    
    hybridization). This shortens and stiffens the C-H bond, pushing its stretching frequency above 3000 cm⁻¹, allowing it to be distinguished from standard alkane impurities.
  • The Carbonyl (C=O) Tug-of-War: Aliphatic aldehydes typically absorb at ~1725 cm⁻¹. The cyclopropane ring can conjugate with the carbonyl

    
    -system, which typically lowers the C=O frequency. However, the highly electronegative gem-dichloro group exerts a strong electron-withdrawing inductive effect (
    
    
    
    effect) across the ring, removing electron density from the carbonyl oxygen and increasing the force constant of the C=O bond. The observed peak (~1710–1725 cm⁻¹) is the net equilibrium of these opposing forces.

Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness and reproducibility, this protocol utilizes a self-validating systems approach for neat liquid analysis[4],[3].

Phase 1: Instrument Initialization & Pre-Scan Validation
  • Preparation: Power on the FT-IR spectrometer equipped with a Diamond ATR accessory. Allow the IR source and DTGS detector to thermally stabilize for 30 minutes.

  • Cleaning: Swab the diamond crystal and the anvil with spectroscopic-grade isopropanol. Allow to air dry completely.

  • Background Acquisition: Collect a background single-beam spectrum (32 scans, 4 cm⁻¹ resolution)[2].

  • Self-Validation Checkpoint 1 (System Health): Inspect the background spectrum. The baseline transmittance must be >95%. Peak-to-peak noise in the 2000–2200 cm⁻¹ region must be < 0.01 Absorbance Units (AU). If prominent water vapor (3500–3900 cm⁻¹) or CO₂ (2300–2400 cm⁻¹) bands are present, purge the optical bench with dry N₂ and re-run the background.

Phase 2: Sample Application & Acquisition
  • Application: 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde is typically an oil at room temperature[4]. Deposit 1–2 drops of the neat liquid directly onto the center of the ATR crystal.

    • Causality: Analyzing the sample neat avoids solvent masking in the critical "fingerprint" region (600–900 cm⁻¹), which is necessary to resolve the C-Cl bonds.

  • Acquisition: Record the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

Phase 3: Post-Scan Validation & Processing
  • Self-Validation Checkpoint 2 (Detector Linearity): Evaluate the raw absorbance spectrum. The strongest peak (the C=O stretch) must fall between 0.4 and 1.2 AU . If the peak exceeds 1.2 AU, the detector is saturated, which will distort peak ratios and broaden the C-Cl bands. If saturated, wipe the crystal and apply a thinner micro-film of the sample.

  • Correction: Apply an ATR correction algorithm.

    • Causality: The penetration depth of the IR evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match standard transmission spectra, preventing the artificial inflation of the C-Cl peaks relative to the C-H peaks.

Workflow Visualization

FTIR_Protocol A System Initialization & Background Scan B Self-Validation: Check H2O/CO2 Levels A->B B->A High Noise (Reclean) C Sample Application (Neat on Diamond ATR) B->C Baseline Validated D Data Acquisition (32 Scans, 4 cm⁻¹) C->D E Spectral Processing (ATR Correction) D->E F Peak Deconvolution (700-850 cm⁻¹ Region) E->F Clean Spectrum

ATR-FTIR self-validating workflow for analyzing halogenated cyclopropanes.

Data Interpretation & Troubleshooting: The Fingerprint Dilemma

The most challenging aspect of analyzing 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde is the spectral congestion between 650 cm⁻¹ and 850 cm⁻¹.

  • The Overlap: The gem-dichloro symmetric/asymmetric stretches (~740 cm⁻¹ and ~800 cm⁻¹) heavily overlap with the out-of-plane (OOP) C-H bending modes of the monosubstituted phenyl ring (~760 cm⁻¹).

  • Resolution Strategy: Do not rely on the ~760 cm⁻¹ region to confirm the presence of the phenyl ring. Instead, look for the 695 cm⁻¹ peak . This specific vibration is a ring-puckering mode unique to monosubstituted benzenes and is unaffected by the C-Cl stretches.

  • Advanced Processing: To accurately integrate the C-Cl bands for purity analysis, apply Fourier Self-Deconvolution (FSD) or a second-derivative mathematical filter to the 700–850 cm⁻¹ region. This will artificially narrow the band bandwidths, allowing the overlapping C-Cl and aromatic OOP peaks to be resolved into distinct minima.

References

  • University of Liverpool Repository . Design and synthesis of site-selective and supramolecular mechanophores. Retrieved from: [Link]

  • Electronics and Books Archive . Thermal Rearrangement of N-Arylmethyl- and N-Alkyl-2,2-Dihalocyclopropylimines. Retrieved from: [Link]

Sources

Application

Application Note: High-Throughput Analytical Methods for 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

Abstract This application note details the development and validation of robust analytical methods for the quantitative determination and purity assessment of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde, a key interme...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of robust analytical methods for the quantitative determination and purity assessment of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde, a key intermediate in pharmaceutical and specialty chemical synthesis. We present two orthogonal chromatographic techniques: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for assay and impurity profiling, and a sensitive Gas Chromatography (GC) method ideal for analyzing volatile impurities and for contexts where high thermal stability is confirmed. The causality behind the selection of columns, mobile/carrier phases, and detection parameters is discussed in depth. All methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity, accuracy, and reproducibility.[1][2]

Introduction: The Analytical Imperative

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde is a structurally complex molecule featuring a strained cyclopropane ring, a phenyl chromophore, reactive gem-dichloro and aldehyde functionalities. Its role as a synthetic precursor necessitates stringent quality control to ensure the purity of the final active pharmaceutical ingredient (API) or specialty chemical. The presence of impurities, arising from starting materials, by-products, or degradation, can significantly impact the safety and efficacy of the end product.

Therefore, the development of reliable and validated analytical procedures is not merely a regulatory formality but a critical component of quality assurance.[3][4] This guide provides two distinct, field-proven protocols designed for researchers, quality control analysts, and drug development professionals. The methods are presented with a focus on the scientific rationale behind each step, empowering the analyst to not only execute the protocols but also to troubleshoot and adapt them as needed.

Method 1: Reversed-Phase HPLC for Assay and Impurity Profiling

Principle and Rationale

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone method for the analysis of non-volatile and semi-volatile organic molecules in the pharmaceutical industry.[5][6]

  • Expertise & Causality: The selection of RP-HPLC is predicated on the physicochemical properties of the target analyte. The presence of the phenyl group provides a strong chromophore, making it highly suitable for UV detection.[6] The molecule's overall structure lends it a moderate polarity, making it ideal for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.[7] This approach ensures that the primary component is well-retained and separated from more polar starting materials and more non-polar by-products. A gradient elution is chosen to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe.[8]

Detailed Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • Acetonitrile (ACN): HPLC Grade or higher.

  • Water: Deionized (DI) Water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.

  • Reference Standard: 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde, of known purity (e.g., >99.5%).

  • Diluent: Acetonitrile/Water (50:50, v/v).

2.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation ("Dilute and Shoot"): For analysis of the bulk substance, accurately weigh ~25 mg of the sample into a 25 mL volumetric flask, dissolve, and dilute to volume with the diluent.[4] Transfer an aliquot into an HPLC vial after passing it through a 0.45 µm syringe filter to prevent column clogging.[9][10]

2.2.3. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with an autosampler and UV/DAD detector is required.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmC18 provides excellent hydrophobic retention for the phenyl ring. A 3.5 µm particle size offers a good balance of efficiency and backpressure.
Mobile Phase A WaterThe primary aqueous component of the mobile phase.
Mobile Phase B AcetonitrileA common organic modifier providing good peak shape and elution strength.[7]
Gradient Elution 0-2 min: 50% B; 2-15 min: 50-95% B; 15-17 min: 95% B; 17-18 min: 95-50% B; 18-22 min: 50% BThe gradient allows for the elution of early, more polar impurities and later, more non-polar impurities while ensuring the main peak is sharp and well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times and peak shapes.[11]
Injection Volume 10 µLA typical injection volume to avoid column overloading while providing adequate sensitivity.
Detector Diode Array Detector (DAD) or UV-VisDAD allows for peak purity analysis and identification of the optimal detection wavelength.
Detection λ 254 nmThe phenyl ring exhibits strong absorbance around this wavelength, providing excellent sensitivity. A full spectrum (200-400 nm) should be recorded to confirm.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Standard & Sample Weighing P2 Dissolution in Diluent (50:50 ACN/Water) P1->P2 P3 Syringe Filtration (0.45 µm) P2->P3 A1 System Suitability Test (SST) (Inject Working Standard x5) P3->A1 A2 Inject Blank (Diluent) A1->A2 A3 Inject Samples & Standards A2->A3 D1 Peak Integration & Identification (based on Retention Time) A3->D1 D2 Quantification (Assay & Impurities) D1->D2 D3 Generate Report D2->D3

Caption: Logical workflow for the HPLC analysis of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde.

Method Validation Summary

This method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[12][13] The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterMethodologyTypical Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light).Peak is free from interference. Purity angle should be less than purity threshold in DAD analysis. The method is stability-indicating if all degradants are resolved from the main peak.[14]
Linearity Analyze at least 5 concentrations across the range (e.g., 50-150% of nominal concentration).Correlation coefficient (r²) ≥ 0.999.[14]
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.[11][14]
Precision Repeatability: 6 replicate sample preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD ≤ 2.0%.[3][14]
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N for LOD ≈ 3:1. S/N for LOQ ≈ 10:1. LOQ must be precise and accurate.[13]
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters must still be met. No significant impact on assay results.[11]

Method 2: Gas Chromatography for Volatile Analysis

Principle and Rationale

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[15] It is particularly well-suited for identifying and quantifying residual solvents and other volatile or semi-volatile impurities.[16]

  • Expertise & Causality: The analyte's structure, containing two chlorine atoms, makes it an exceptional candidate for an Electron Capture Detector (ECD), which offers extremely high sensitivity for electrophilic and halogenated compounds.[17][18] This allows for trace-level detection of the analyte or related volatile impurities. A mass spectrometer (MS) detector is also highly recommended for unambiguous peak identification based on mass spectra.[18][19] A mid-polarity column (e.g., 5% phenyl polysiloxane) is selected to provide a good balance of interactions (dispersion and pi-pi) necessary to resolve the aromatic analyte from potential process-related impurities.[20]

Detailed Experimental Protocol: GC-ECD/MS

3.2.1. Reagents and Materials

  • Dichloromethane (DCM): GC Grade or higher.

  • Helium: Ultra-high purity (99.999%).

  • Reference Standard: 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde, of known purity.

  • Diluent: Dichloromethane.

3.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.

  • Working Standard Solution (10 µg/mL): Perform a serial dilution from the stock solution using DCM to reach the desired working concentration.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM. Ensure the sample is fully dissolved. Transfer an aliquot into a GC vial.[19]

3.2.3. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
GC System Agilent 8890 GC or equivalentA system with an autosampler and a split/splitless inlet is required.
Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA robust, low-bleed 5% phenyl column ideal for general-purpose analysis of semi-volatile compounds and compatible with MS detectors.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert carrier gas providing good efficiency and is standard for MS coupling.
Inlet Split/Splitless InjectorUse in split mode (e.g., 50:1 split ratio) to prevent detector saturation for concentrated samples or splitless for trace analysis.
Inlet Temp. 250 °CSufficiently high to ensure rapid volatilization of the analyte without causing thermal degradation.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)The temperature program is designed to separate volatile solvents from the analyte and elute the analyte as a sharp peak before eluting higher boiling point impurities.
Injection Volume 1 µLStandard volume for GC analysis.
Detector(s) ECD: 300 °C; MS: Transfer line 280 °C, Source 230 °C, Quad 150 °CECD: High temperature prevents condensation. MS: Standard temperatures for robust performance. Scan range m/z 40-400.
GC Workflow Diagram

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC Analysis cluster_data Phase 3: Data Processing P1 Standard & Sample Weighing P2 Dissolution in Volatile Solvent (e.g., Dichloromethane) P1->P2 P3 Transfer to GC Vial P2->P3 A1 System Suitability Test (SST) (Inject Working Standard x5) P3->A1 A2 Inject Blank (Solvent) A1->A2 A3 Inject Samples & Standards A2->A3 D1 Peak Integration & Identification (Retention Time & Mass Spectrum) A3->D1 D2 Quantification (External Standard Method) D1->D2 D3 Generate Report D2->D3

Caption: Logical workflow for the GC analysis of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde.

Method Validation Summary

The GC method should also be validated in accordance with ICH guidelines.[16]

Validation ParameterMethodologyTypical Acceptance Criteria
Specificity Analyze blank and spiked samples. If using MS, confirm peak identity via mass spectrum comparison to a library or reference standard.No interfering peaks at the retention time of the analyte. Mass spectrum match >90%.
Linearity Analyze at least 5 concentrations covering the expected range of the analyte or its impurities.Correlation coefficient (r²) ≥ 0.995.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at 3 levels.Mean recovery should be between 95.0% and 105.0% (wider range may be acceptable for trace impurities).
Precision Repeatability: 6 replicate injections of the same standard. Intermediate: Repeat on a different day or with a different instrument.Repeatability: RSD ≤ 5.0%. Intermediate Precision: Overall RSD ≤ 10.0%.
LOD & LOQ Based on signal-to-noise ratio or statistical methods.S/N for LOD ≈ 3:1. S/N for LOQ ≈ 10:1.
Robustness Deliberately vary parameters (e.g., inlet temp ±10°C, flow rate ±10%, oven ramp rate ±10%).System suitability must be met. No significant impact on results.

Method Comparison and Application

FeatureHPLC-UV MethodGC-ECD/MS Method
Primary Application Assay, purity, and stability testing of the bulk substance.Trace analysis, volatile impurity profiling, residual solvent analysis.
Analyte Volatility Not required.Required (analyte must be thermally stable).
Detection Principle UV Absorbance (Chromophore)Electron Capture (Halogens) / Mass-to-Charge Ratio (MS)
Selectivity Good; based on chromatographic separation.Excellent; MS provides definitive structural information.
Sensitivity (LOQ) Typically in the low µg/mL range.Can reach pg/mL levels with ECD or MS in SIM mode.
Primary Strength Robustness, wide applicability for non-volatile impurities.High sensitivity to halogenated compounds, definitive identification.

The choice between HPLC and GC depends on the analytical objective. For routine quality control, assay, and the analysis of non-volatile degradation products, the HPLC method is superior . For identifying unknown volatile impurities or quantifying trace levels of the analyte where high sensitivity is required, the GC method is the preferred choice .

Conclusion

This application note provides two comprehensive, scientifically-grounded, and validated methods for the analysis of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde. The RP-HPLC method offers a robust platform for assay and stability-indicating purity testing, while the GC method provides exceptional sensitivity and selectivity for volatile components. By explaining the causality behind the methodological choices and adhering to ICH validation principles, these protocols provide a trustworthy framework for ensuring the quality and consistency of this critical chemical intermediate.

References

  • Vertex AI Search. (n.d.). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC.
  • Teledyne Labs. (n.d.). GC Sample Prep for VOC Environmental Analysis.
  • MDPI. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use.
  • SCION Instruments. (2025, April 29). Sample preparation GC-MS.
  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Agilent. (2024, April 29). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water.
  • Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?.
  • EPA. (n.d.). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography.
  • SIELC. (2018, February 16). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • LCGC International. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography.
  • UCL Discovery. (n.d.). Insights into E. coli Cyclopropane Fatty Acid Synthase (CFAS) Towards Enantioselective Carbene Free Biocatalytic Cyclopropanat.
  • DTIC. (n.d.). Analysis of Hydroxyl, Unsaturated, and Cyclopropane Fatty Acids by High Pressure Liquid Chromatography.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ResearchGate. (2026, February 7). 8 HPLC sample preparation | Request PDF.
  • ResearchGate. (n.d.). Analysis of reaction products from the cyclopropanation process. a–e....
  • University of Rochester. (2021, January 26). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
  • University of California, Davis. (2014, June 17). High Performance Liquid Chromatography.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • IKEV. (n.d.). ICH Q2B Guideline Validation of Analytical Procedures Methodology.
  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?.
  • ResearchGate. (n.d.). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples.
  • IntuitionLabs. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • PubMed. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
  • Organic Syntheses. (n.d.). cyclopropanecarboxaldehyde.
  • Shimadzu. (n.d.). Introduction to HPLC.
  • SciSpace. (n.d.). Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi componen.
  • iosrphr.org. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
  • Benchchem. (n.d.). Application Note: Gas Chromatography Protocol for the Analysis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene.
  • PubMed. (2016, May 30). A method for the simultaneous quantification of eight metabolites of synthetic pyrethroids in urine of the general population using gas chromatography-tandem mass spectrometry.
  • Semantic Scholar. (2021, August 13). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River.
  • Frontiers. (2021, August 3). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and A.
  • ResearchGate. (2014, October 10). (PDF) Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement.

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Method

Application Note: Targeted Reactions of the Aldehyde Group in 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

Executive Summary & Chemical Context 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (CAS 122801-51-8)[1] is a highly specialized, bifunctional synthetic building block. Its unique architecture features a reactive formyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (CAS 122801-51-8)[1] is a highly specialized, bifunctional synthetic building block. Its unique architecture features a reactive formyl (aldehyde) group situated adjacent to a highly strained, electron-deficient gem-dichlorocyclopropane ring[1].

For drug development professionals and synthetic chemists, this molecule presents a fascinating chemoselectivity challenge. The aldehyde group can undergo standard nucleophilic additions (e.g., reductions, Grignard reactions) under mild conditions. However, when the aldehyde is converted into an imine and subjected to thermal stress, it acts as a trigger for a massive structural reorganization, leading to the cleavage of the cyclopropane ring and the formation of highly substituted pyridines[2][3]. This application note details the causality behind these divergent pathways and provides validated protocols for both chemoselective addition and cascade ring-expansion.

Mechanistic Rationale: Chemoselectivity vs. Cascade Reactivity

The reactivity of the aldehyde group in this molecule is strictly dictated by the reaction conditions, specifically temperature and the nature of the nucleophile.

Chemoselective Carbonyl Addition (Preserving the Ring)

To utilize the aldehyde group while leaving the gem-dichlorocyclopropane ring intact, reactions must avoid strong bases and high temperatures. The cyclopropane ring is susceptible to electrocyclic ring opening or base-induced β-elimination (loss of HCl). Therefore, transformations such as reduction to the primary alcohol or nucleophilic addition via Grignard reagents must be conducted at low temperatures (0 °C to RT) using mild reagents (e.g., NaBH₄ instead of LiAlH₄).

Cascade Ring Expansion (The Pyridine Synthesis)

When the aldehyde group reacts with a primary amine, it undergoes a standard condensation to form an aldimine (Schiff base)[3]. While the imine itself is stable at moderate temperatures, heating the system (typically >200 °C) provides the activation energy necessary to break the strained cyclopropane C-C bonds. The mechanism follows a predictable cascade:

  • Condensation: Aldehyde + Amine → Aldimine + H₂O.

  • Thermal Electrocyclic Ring Opening: The gem-dichlorocyclopropane ring opens to form a highly reactive, conjugated azatriene intermediate.

  • Aromatization: The azatriene undergoes a 6π-electrocyclization followed by the elimination of hydrogen chloride (dehydrohalogenation) to yield a thermodynamically stable pyridine derivative[3].

pathways A 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde B Primary Alcohol (Reduction) A->B NaBH4, EtOH Chemoselective C Secondary Alcohol (Grignard) A->C RMgX, THF Nucleophilic Addition D Aldimine (Condensation) A->D R-NH2 -H2O E Pyridine (Ring Expansion) D->E Heat (220°C) Electrocyclic Cascade

Caption: Divergent synthetic pathways of the aldehyde group in the target molecule.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure the integrity of the highly strained starting material.

Protocol A: Chemoselective Reduction to (2,2-Dichloro-1-phenylcyclopropyl)methanol

Goal: Reduce the aldehyde to a primary alcohol without inducing reductive dechlorination or ring cleavage.

Causality of Choices: Sodium borohydride (NaBH₄) in ethanol is selected over stronger hydrides because it is entirely chemoselective for the formyl group. The reaction is initiated at 0 °C to control the exothermic hydride transfer, preventing localized heating that could trigger ring opening.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde (1.0 eq, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Addition: Slowly add NaBH₄ (1.2 eq, 12 mmol) in small portions over 10 minutes to prevent excessive hydrogen gas evolution and temperature spikes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • In-Process Control (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting material (UV active, higher

    
    ) should disappear, replaced by a more polar product spot.
    
  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Analyze via ¹H NMR. The aldehyde proton signal (~9.5–10.0 ppm) must be absent, replaced by a singlet/multiplet corresponding to the new -CH₂OH group (~3.8–4.2 ppm). The cyclopropyl protons should remain intact.

Protocol B: Cascade Ring-Expansion to 2,2′-(1,4-Phenylene)bis[5-phenylpyridine]

Goal: Utilize the aldehyde to form an imine, which subsequently triggers a thermal rearrangement into a pyridine network.

Causality of Choices: This protocol utilizes 1,4-bis(aminomethyl)benzene to form a bis-imine[3]. 1,3-Dimethylimidazolidin-2-one (DMI) is chosen as the solvent due to its high boiling point and ability to stabilize polar transition states during the electrocyclic cascade[3]. 1H-imidazole acts as a mild base to scavenge the HCl generated during aromatization, preventing acid-catalyzed degradation[3]. Hydroquinone is a critical additive; it acts as a radical scavenger to suppress unwanted polymerization of the highly reactive azatriene intermediate[3].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled glass ampule or pressure vessel, combine 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde (2.14 g, 10 mmol), 1,4-bis(aminomethyl)benzene (680 mg, 5 mmol), 1H-imidazole (4.08 g, 60 mmol), and hydroquinone (60 mg)[3].

  • Solvent & Atmosphere: Add 1,3-dimethylimidazolidin-2-one (DMI) (40 mL). Purge the solution thoroughly with Argon for 15 minutes to remove oxygen, then seal the ampule[3].

  • Imine Formation (Stage 1): Warm the sealed ampule gradually to 100 °C and maintain this temperature for 1.5 hours. Causality: This step ensures complete conversion of the aldehyde to the bis-imine before thermal stress is applied.[3]

  • Thermal Ring Opening (Stage 2): Elevate the temperature to 220 °C and hold for 12 hours[3].

  • Workup: Cool the vessel to room temperature before carefully unsealing. Dilute the dark mixture with water (100 mL) and extract with dichloromethane (3 × 50 mL).

  • Purification: Wash the organic layer extensively with water to remove DMI and imidazole, dry over MgSO₄, and purify via silica gel column chromatography.

  • Validation: ¹H NMR will confirm the complete disappearance of the high-field cyclopropane protons and the emergence of a complex aromatic region indicative of the newly formed 5-phenylpyridine rings.

mechanism Step1 1. Aldehyde + Primary Amine Step2 2. Aldimine Formation (-H2O) Step1->Step2 Condensation Step3 3. Thermal Ring Opening (220°C) Step2->Step3 Thermal Activation Step4 4. Conjugated Azatriene Intermediate Step3->Step4 C-C Bond Cleavage Step5 5. 6π-Electrocyclization & -HCl Step4->Step5 Aromatization Step6 6. Substituted Pyridine Product Step5->Step6 Dehydrohalogenation

Caption: Step-by-step mechanism of the thermal cascade ring-expansion to pyridine.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters and expected outcomes for the divergent reactions of the aldehyde group, allowing for rapid comparison during experimental design.

ParameterProtocol A: Chemoselective ReductionProtocol B: Cascade Pyridine Synthesis
Target Moiety Acted Upon Aldehyde group onlyAldehyde group + Cyclopropane ring
Key Reagents NaBH₄ (1.2 eq)Primary Amine (0.5 eq), Imidazole, Hydroquinone
Solvent System Absolute Ethanol1,3-Dimethylimidazolidin-2-one (DMI)
Temperature Profile 0 °C → Room Temperature100 °C (1.5 h) → 220 °C (12 h)
Atmosphere Ambient (Open Flask)Argon (Sealed Ampule)
Primary Byproducts Borate saltsH₂O, HCl (scavenged by Imidazole)
Expected Yield Range 85% – 95%25% – 35% (due to cascade complexity)
Validation Marker (NMR) Appearance of -CH₂OH (~4.0 ppm)Loss of cyclopropyl protons (~1.5-2.5 ppm)

References

  • Source: cookechem.
  • Source: electronicsandbooks.
  • Product Class 1: Pyridines - Synthesis by Ring Transformation (Thieme E-Books)

Sources

Application

Potential pharmaceutical applications of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde derivatives

Application Note: Strategic Utilization of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde Derivatives in Pharmaceutical Synthesis Part 1: Executive Summary & Strategic Rationale The Scaffold: 2,2-Dichloro-1-phenyl-cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde Derivatives in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Rationale

The Scaffold: 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (DCPCA) represents a "privileged scaffold" in medicinal chemistry. Its value lies in the unique combination of the gem-dichlorocyclopropane moiety and a reactive aldehyde handle.

Why this Molecule?

  • Conformational Restriction: The cyclopropane ring locks the phenyl and carbonyl substituents into a rigid orientation, reducing the entropic penalty of binding to protein targets (e.g., kinases or bacterial enzymes).

  • Metabolic Stability: The gem-dichloro group blocks metabolic oxidation at the cyclopropane ring, a common clearance pathway for non-halogenated analogs. It also increases lipophilicity (LogP), enhancing membrane permeability.

  • Divergent Reactivity: The aldehyde group serves as a "lynchpin," allowing rapid access to Schiff bases, hydrazones, and heterocycles—classes of compounds with validated antimicrobial and anticancer activities.

Primary Pharmaceutical Applications:

  • Antimicrobial Agents: Synthesis of Schiff bases and thiosemicarbazones effective against MDR (Multi-Drug Resistant) S. aureus and E. coli.

  • Anticancer Therapeutics: Development of hydrazone derivatives that target tubulin polymerization or induce apoptosis in leukemia cell lines (e.g., U937).

  • Agrochemical Precursors: Synthesis of pyrethroid-like insecticides and amide-based fungicides.

Part 2: Detailed Experimental Protocols

The following protocols are designed for the derivatization of DCPCA into bioactive candidates.

Protocol A: Synthesis of Bioactive Thiosemicarbazone Derivatives

Target Application: Broad-spectrum Antimicrobial & Anticancer Screening

Rationale: Thiosemicarbazones coordinate with metal ions (Fe, Cu) in vivo, inhibiting ribonucleotide reductase and disrupting DNA synthesis. The DCPCA core enhances cellular uptake.

Materials:

  • 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Ethanol (Abs.)[1][2]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 mmol of DCPCA in 15 mL of hot absolute ethanol in a 50 mL round-bottom flask.

  • Addition: Add 2.2 mmol of thiosemicarbazide dissolved in 10 mL of hot ethanol/water (4:1) mixture.

  • Catalysis: Add 3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Reflux the mixture at 78°C for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (high Rf) should disappear, replaced by a lower Rf product spot.

  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

  • Purification: Filter the resulting precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted amine.

  • Recrystallization: Recrystallize from hot ethanol/DMF (9:1) to obtain analytical grade crystals.

Data Validation (Expected):

  • IR: Disappearance of C=O stretch (~1700 cm⁻¹); Appearance of C=N stretch (~1600 cm⁻¹).

  • ¹H NMR: Singlet at δ 8.0–8.5 ppm (Azomethine CH=N).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Target Application: Validating Anticancer Potential of DCPCA Derivatives

Rationale: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, a marker of viable cell metabolism.

Materials:

  • Cell Lines: U937 (Leukemia) or MCF-7 (Breast Cancer).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3]

  • Control: Doxorubicin (Positive), DMSO (Vehicle).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add DCPCA derivatives (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours (purple formazan crystals form in viable cells).

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Part 3: Visualization & Mechanism

Figure 1: Strategic Derivatization Pathway

This diagram illustrates the conversion of the core aldehyde into three distinct pharmaceutical classes.

DCPCA_Pathway Aldehyde 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde (Core Scaffold) Schiff Schiff Bases (Imines) Aldehyde->Schiff + Primary Amines (Acid Cat.) Hydrazone Thiosemicarbazones (Hydrazones) Aldehyde->Hydrazone + Thiosemicarbazide (Reflux) Heterocycle Pyrazoles/Thiazoles (Ring Expansion) Aldehyde->Heterocycle + Hydrazine/Vilsmeier (Cyclization) Target_Bac Target: Bacterial Cell Wall (MRSA/E. coli) Schiff->Target_Bac Membrane Disruption Target_Cancer Target: Ribonucleotide Reductase (Leukemia/Breast Cancer) Hydrazone->Target_Cancer Metal Chelation (Fe/Cu) Target_Agro Target: Chitin Synthesis (Fungal Pathogens) Heterocycle->Target_Agro Enzyme Inhibition

Caption: Divergent synthesis pathways from the DCPCA core to bioactive pharmacophores.

Part 4: Data Summary & Optimization

Table 1: Structure-Activity Relationship (SAR) Trends for DCPCA Derivatives

Derivative ClassR-Group ModificationObserved EffectPrimary Indication
Schiff Base 4-NitroanilineIncreased antibacterial potency (MIC < 10 µg/mL)Bacterial Infection
Schiff Base 4-MethoxyReduced potency, increased solubilityN/A
Hydrazone ThiosemicarbazideHigh cytotoxicity (IC₅₀ ~ 5 µM in U937)Oncology
Amide MorpholineModerate antifungal activityAgrochemical

Troubleshooting Guide:

  • Low Yield in Protocol A: If the product remains oily, the condensation may be incomplete. Increase reflux time or use a Dean-Stark trap to remove water, driving the equilibrium forward.

  • Solubility Issues: The gem-dichloro group makes these compounds lipophilic. For biological assays, pre-dissolve in DMSO before adding to aqueous media.

References

  • Sun, N. B., et al. (2013). "Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide." Asian Journal of Chemistry, 25(7), 4071-4073. Link

  • Sriram, D., et al. (2006). "Synthesis and antimycobacterial activity of novel diclofenac acid hydrazones and amides." Bioorganic & Medicinal Chemistry Letters. (Cited in context of hydrazone bioactivity). Link

  • Song, Q., et al. (2013).[4] "PEG400-enhanced synthesis of gem-dichloroaziridines and gem-dichlorocyclopropanes via in situ generated dichlorocarbene." RSC Advances, 3, 19009-19014.[4] Link

  • Marei, M. G., & El-Ghanam, M. (1996). "Reaction Products of Thiosemicarbazide with 1,5-Diarylpent-1-yne-3,5-diones." Journal of the Chemical Society of Pakistan. (Provides foundational chemistry for thiosemicarbazide reactions). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,2-Dichloro-1-phenylcyclopropanecarbaldehyde

Welcome to the Technical Support Center for the isolation and purification of 2,2-Dichloro-1-phenylcyclopropanecarbaldehyde (CAS: 122801-51-8). This guide is designed for researchers and drug development professionals ut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2,2-Dichloro-1-phenylcyclopropanecarbaldehyde (CAS: 122801-51-8). This guide is designed for researchers and drug development professionals utilizing this highly strained intermediate for the downstream synthesis of complex pyridines via thermal rearrangement of imines[1].

Due to the inherent instability of the gem-dichlorocyclopropane motif and the reactivity of the aldehyde group, standard purification techniques often lead to thermal degradation or auto-oxidation. This document provides self-validating protocols and troubleshooting matrices to ensure high-fidelity recovery of your target compound.

Physicochemical Profile & Quantitative Data

Understanding the physical properties of this intermediate is critical for designing an effective purification strategy. The high lipophilicity and specific boiling point dictate the parameters for chromatography and distillation, respectively.

PropertyValueCausality / Impact on Purification
CAS Number 122801-51-8Unique identifier for literature cross-referencing.
Molecular Formula C10H8Cl2ODefines the mass and isotopic distribution for GC-MS QC.
Molecular Weight 215.08 g/mol [2]Used for stoichiometric calculations in downstream steps.
Physical State Viscous OilPrevents the use of recrystallization; mandates liquid-phase separation.
Boiling Point 90–93 °C at 160 Pa[3]Requires a high-vacuum pump; standard vacuum will cause thermal degradation.
LogP 2.70[4]Highly lipophilic; requires non-polar solvent systems (e.g., Hexane) for chromatography.

Purification Decision Matrix

The following workflow illustrates the logical relationship between your reaction scale, target purity, and the required purification methodology.

Purification A Crude 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde B Assess Scale & Purity Target A->B C1 Scale >10g (High-Vacuum Distillation) B->C1 Bulk Synthesis C2 Scale <10g (Silica Gel Chromatography) B->C2 Analytical/Standard D1 Short-Path Distillation (90-93 °C at 160 Pa) C1->D1 D2 Hexane/EtOAc (95:5) Isocratic Elution C2->D2 E QC: NMR & GC-MS (Check for Aldehyde Oxidation) D1->E D2->E F Purified Compound Ready for Pyridine Synthesis E->F

Decision matrix and workflow for the purification of 2,2-dichloro-1-phenylcyclopropanecarbaldehyde.

Troubleshooting & FAQs (Q&A)

Q1: Why does my product turn dark brown and lose mass during distillation? A: This is a classic sign of thermal degradation. Causality: The gem-dichlorocyclopropane ring is highly strained due to steric hindrance and electron withdrawal. Heating the compound above 120 °C causes heterolytic cleavage or radical ring-opening, leading to dienes or rapid decarbonylation. Solution: Ensure your vacuum pump can achieve at least 160 Pa (1.2 mmHg). The boiling point is strictly 90–93 °C at 160 Pa[3]. Use a short-path distillation setup to minimize thermal residence time. Do not apply heat until the vacuum has stabilized below 200 Pa.

Q2: My NMR shows a broad peak around 10-12 ppm and my yield of downstream pyridine is low. What happened? A: The aldehyde group has auto-oxidized to a carboxylic acid. Causality: Aldehydes auto-oxidize upon prolonged exposure to atmospheric oxygen. The downstream synthesis of 2,5-diphenylpyridine relies on the condensation of the intact aldehyde with an amine (e.g., 1,4-bis(aminomethyl)benzene) to form an intermediate imine[1]. If the aldehyde is oxidized, imine formation fails. Solution: Wash the crude mixture with saturated aqueous NaHCO₃ before purification to extract the carboxylic acid byproduct. Store the purified aldehyde under an inert Argon atmosphere at -20 °C.

Q3: I synthesized the compound via dichlorocarbene addition using a Phase Transfer Catalyst (PTC). How do I remove the residual PTC? A: Quaternary ammonium salts (like TBAB or TEBAC) frequently contaminate the crude oil. Causality: PTCs are amphiphilic and partition into the organic phase during aqueous workup. They will co-elute in polar chromatography and decompose during distillation, contaminating the distillate with volatile amines. Solution: Before distillation, dissolve the crude oil in pure hexanes (where the PTC is insoluble). Filter the suspension through a short plug of silica gel. The highly lipophilic product (LogP 2.70)[4] will pass through, while the ionic PTC remains trapped on the baseline.

Step-by-Step Experimental Methodologies

Protocol A: High-Vacuum Fractional Distillation
  • Purpose: Scalable purification of >10 g quantities.

  • Self-Validating System: The protocol relies on a strict pressure-temperature correlation. If the target pressure (160 Pa) is not reached, the system mandates aborting heat application, physically preventing thermal degradation.

Methodology:

  • System Preparation: Assemble a short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease to prevent micro-leaks.

  • Pre-Filtration (PTC Removal): Dissolve the crude oil in hexanes (1:5 w/v). Filter through a 2-inch silica plug. Causality: Removes residual quaternary ammonium salts that would otherwise undergo Hofmann elimination at high temperatures.

  • Solvent Evaporation: Remove hexanes using a rotary evaporator at 30 °C.

  • Vacuum Equilibration (Critical Step): Connect the flask to the high-vacuum line. Achieve a stable pressure of ≤ 160 Pa (1.2 mmHg) before applying any heat.

  • Fractionation: Gradually heat the oil bath. Discard the first fraction (typically unreacted 2-phenylacrolein) distilling below 85 °C.

  • Product Collection: Collect the main fraction at 90–93 °C. Causality: This narrow boiling range at 160 Pa ensures the isolation of pure 2,2-dichloro-1-phenylcyclopropanecarbaldehyde[3].

  • Storage: Backfill the system with Argon. Transfer the viscous oil to an amber vial and store at -20 °C.

Protocol B: Silica Gel Flash Chromatography
  • Purpose: High-purity isolation for analytical standards or small-scale (<10 g) synthesis.

  • Self-Validating System: TLC monitoring with specific chemical staining (2,4-DNPH) verifies the presence of the intact aldehyde, validating that auto-oxidation has not occurred.

Methodology:

  • Column Packing: Pack a glass column with 230-400 mesh silica gel using a 95:5 Hexane:Ethyl Acetate solvent system.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of the eluent. Load carefully to maintain a narrow band.

  • Isocratic Elution: Elute with 95:5 Hexane:Ethyl Acetate. Causality: The compound's LogP of 2.70[4] dictates its high affinity for the mobile phase; increasing polarity will cause co-elution of polar impurities.

  • Fraction Monitoring: Monitor fractions via TLC (UV active at 254 nm). Stain the TLC plates with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Causality: 2,4-DNPH specifically reacts with the aldehyde group to form a yellow/orange precipitate, confirming the presence of the target compound and distinguishing it from non-carbonyl impurities.

  • Concentration: Pool the DNPH-positive fractions and concentrate under reduced pressure at < 30 °C.

References

  • Thieme E-Books & E-Journals - Product Class 1: Pyridines (Synthesis by Ring Transformation). Details the downstream thermal rearrangement of 2,2-dichlorocyclopropanecarbaldehydes into pyridines.
  • Electronics and Books / Comprehensive Organic Synthesis - Thermal Rearrangement of N-Arylmethyl- and N-Alkyl-2,2-dichloro-1-phenylcyclopropanecarbaldehyde. Provides validated boiling point data (90-93 °C / 160 Pa).
  • Molbase - 2,2-dichloro-1-phenylcyclopropane-1-carbaldehyde - CAS 122801-51-8. Source for LogP and structural identifiers.
  • Santa Cruz Biotechnology (SCBT) - 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde. Source for molecular weight and formula validation.

Sources

Optimization

Technical Support Center: Synthesis of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

Introduction Welcome to the technical support center for the synthesis of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde. This guide is designed for researchers, chemists, and drug development professionals engaged in th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex cyclopropane derivatives. The formation of the dichlorocyclopropane ring via the addition of dichlorocarbene to cinnamaldehyde is a powerful transformation, yet it presents unique challenges related to yield, purity, and reaction control.

This document provides a structured approach to troubleshooting common issues, answers frequently asked questions, and offers detailed, field-proven protocols. Our goal is to empower you to diagnose problems effectively, optimize your reaction conditions, and achieve consistent, high-yield results.

Reaction Overview & Mechanism

The most common and direct route to 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde is the dichlorocyclopropanation of cinnamaldehyde. This reaction relies on the in situ generation of dichlorocarbene (:CCl₂) from chloroform using a strong base in a two-phase system, facilitated by a phase-transfer catalyst (PTC).

Overall Reaction Scheme:

Caption: General scheme for dichlorocyclopropanation of cinnamaldehyde.

The reaction proceeds via a well-established mechanism involving two key stages: the generation of dichlorocarbene and its subsequent cycloaddition to the alkene.

  • Dichlorocarbene Generation: In a biphasic system, the phase-transfer catalyst (e.g., a quaternary ammonium salt like benzyltriethylammonium chloride, TEBAC) transports hydroxide ions (OH⁻) from the aqueous phase into the organic phase.[1] The hydroxide ion then deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (:CCl₃⁻).[2] This anion is unstable and rapidly undergoes α-elimination, expelling a chloride ion (Cl⁻) to yield the highly reactive dichlorocarbene (:CCl₂) intermediate.[3]

  • Cycloaddition: The electron-deficient dichlorocarbene acts as an electrophile and reacts with the nucleophilic C=C double bond of cinnamaldehyde in a concerted [1+2] cycloaddition.[2] This addition is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[4]

Mechanism cluster_carbene_gen Phase 1: Dichlorocarbene Generation cluster_cycloaddition Phase 2: Cycloaddition r1 CHCl₃ + OH⁻ i1 :CCl₃⁻ + H₂O r1->i1 Deprotonation r2 :CCl₃⁻ i1->r2 p1 :CCl₂ + Cl⁻ r2->p1 α-Elimination r3 Cinnamaldehyde + :CCl₂ p1->r3 Carbene reacts with alkene p2 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde r3->p2 [1+2] Cycloaddition

Caption: Mechanism of dichlorocarbene generation and cycloaddition.

Frequently Asked Questions (FAQs)

Q1: Why is a phase-transfer catalyst (PTC) essential for this reaction? A1: The two primary reactants, sodium hydroxide (aqueous phase) and chloroform/cinnamaldehyde (organic phase), are immiscible. The PTC, typically a quaternary ammonium salt, acts as a shuttle. Its lipophilic cation carries the hydroxide anion from the aqueous phase into the organic phase, allowing it to deprotonate chloroform at the interface where the reaction occurs.[5][6] This dramatically increases the reaction rate compared to an uncatalyzed system.[7]

Q2: What are the most common side reactions that can lower the yield? A2: The primary side reaction is the hydrolysis of dichlorocarbene. If :CCl₂ reacts with hydroxide ions or water, it can decompose to carbon monoxide and formate, consuming the reactive intermediate.[6] Additionally, under harsh basic conditions, cinnamaldehyde can undergo self-condensation (aldol reactions) or polymerization.

Q3: How does the aldehyde group on cinnamaldehyde affect the cyclopropanation reaction? A3: The electron-withdrawing nature of the aldehyde group deactivates the carbon-carbon double bond, making it less nucleophilic. Consequently, the reaction with the electrophilic dichlorocarbene is slower compared to electron-rich alkenes like styrene.[8] This may necessitate more forcing conditions (e.g., higher temperature or longer reaction times), which in turn can increase the likelihood of side reactions.

Q4: Can I use other bases besides sodium hydroxide? A4: Yes, other strong bases can be used. Potassium tert-butoxide in a non-aqueous solvent is a classic method for generating dichlorocarbene, though it is more expensive and moisture-sensitive.[4][9] For phase-transfer systems, a concentrated (e.g., 50% w/w) aqueous solution of NaOH or KOH is standard, cost-effective, and highly efficient.

Q5: What are the critical safety precautions for this synthesis? A5: Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction with strong base is exothermic and can generate pressure; ensure adequate cooling and pressure relief. Dichlorocarbene is a highly reactive and toxic intermediate. Concentrated sodium hydroxide is highly corrosive. Always perform a thorough risk assessment before starting the experiment.[9]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Carbene Is Dichlorocarbene Being Generated Effectively? Start->Check_Carbene Check_Conditions Are Reaction Conditions Optimal? Check_Carbene->Check_Conditions Yes Sol_Base Verify Base: Use fresh, concentrated (50% w/w) NaOH. Check for carbonate formation in old base. Check_Carbene->Sol_Base No Check_Purity Are Starting Materials Pure? Check_Conditions->Check_Purity Yes Sol_Temp Optimize Temperature: Reaction is exothermic. Start at RT, allow to exotherm to 40-50°C. Control with cooling if necessary. Check_Conditions->Sol_Temp No Check_Workup Is Product Lost During Workup/Purification? Check_Purity->Check_Workup Yes Sol_Reagents Purify Reagents: Distill cinnamaldehyde if old (to remove polymer). Use stabilizer-free chloroform. Check_Purity->Sol_Reagents No Sol_Purification Refine Purification: Consider vacuum distillation or careful column chromatography on deactivated silica. Check_Workup->Sol_Purification Yes Sol_PTC Verify PTC: Use an adequate loading (1-5 mol%). Ensure it's not poisoned. Sol_Base->Sol_PTC Sol_Stirring Improve Stirring: Use vigorous mechanical stirring to maximize interfacial area. Sol_PTC->Sol_Stirring Sol_Time Optimize Time: Monitor by TLC/GC. Reaction may be slow due to deactivated alkene (4-8 hours). Sol_Temp->Sol_Time

Caption: A logical workflow for troubleshooting low cyclopropanation yields.

Issue 1: Low or No Conversion of Cinnamaldehyde

Q: My reaction shows no product formation, and I recover most of my starting material. What is the likely cause?

A: The most probable cause is a failure to generate dichlorocarbene. This is the heart of the reaction, and its failure will lead to no conversion.

  • Check Your Base: The concentration of the aqueous sodium hydroxide solution is critical. It should be a 50% (w/w) solution. A less concentrated solution will not be effective at deprotonating chloroform. Also, ensure the base is fresh, as older solutions can absorb atmospheric CO₂ to form sodium carbonate, reducing the effective hydroxide concentration.

  • Assess the Phase-Transfer Catalyst (PTC): Ensure you are using the correct PTC (e.g., benzyltriethylammonium chloride or tetrabutylammonium bromide) at an appropriate catalytic loading (typically 1-5 mol%). If the catalyst is old or impure, it may be inactive.

  • Evaluate Agitation: This is a two-phase reaction that occurs at the liquid-liquid interface.[5] Vigorous stirring (ideally with a mechanical stirrer) is absolutely essential to create a large surface area between the phases and facilitate the transfer of hydroxide ions. Insufficient stirring is a very common cause of reaction failure.

Issue 2: The Reaction Stalls or Yield is Consistently Low (<50%)

Q: The reaction starts but seems to stop prematurely, or the yield is poor despite some product formation. How can I improve this?

A: This often points to sub-optimal reaction conditions or reagent quality, especially given the deactivated nature of the cinnamaldehyde substrate.

  • Temperature Control: The reaction is exothermic. While some heat is necessary, runaway temperatures can promote the decomposition of dichlorocarbene and polymerization of the aldehyde. A common procedure is to combine the reactants at room temperature and allow the reaction to exotherm to around 40-50°C, using a water bath to maintain this temperature.[10]

  • Reagent Purity: Cinnamaldehyde can polymerize upon storage. If your starting material is old or yellowed, it should be purified by vacuum distillation before use. Chloroform should be free of ethanol stabilizer, as ethanol can react with the carbene.

  • Reaction Time and Monitoring: Due to the electron-withdrawing aldehyde, this reaction can be slower than cyclopropanations of simple alkenes. Monitor the reaction progress by TLC or GC. A typical reaction time might be 4-8 hours.

  • Ratio of Reactants: An excess of chloroform is typically used to act as both the carbene precursor and a co-solvent. A molar ratio of 1 (alkene) : 1.5 (chloroform) : 4 (NaOH) is a good starting point.[10]

Issue 3: Significant Byproduct Formation and Difficult Purification

Q: My crude product is a complex mixture, and I'm having trouble isolating the desired aldehyde. What's going wrong?

A: This suggests that side reactions are competing with the desired cyclopropanation.

  • Minimize Carbene Hydrolysis: Ensure vigorous stirring and an effective PTC to make sure the generated carbene reacts quickly with the alkene rather than with water or hydroxide ions.

  • Purification Strategy: The product aldehyde can be sensitive. Purification by vacuum distillation is often effective.[10] If using column chromatography, the silica gel can sometimes cause degradation. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in the eluent).[11] Alternatively, neutral alumina can be a less acidic stationary phase.

Optimized Reaction Parameters

The following table summarizes recommended starting parameters for the synthesis, which can be further optimized for your specific setup.

ParameterRecommended ValueRationale & Citation
Substrate Cinnamaldehyde (freshly distilled)Purity is critical to avoid polymerization and side reactions.[11]
Base 50% (w/w) NaOH or KOH (aq)High concentration is required for efficient deprotonation.
Carbene Source Chloroform (stabilizer-free)Used in excess (1.5-2.0 equiv.) to serve as reagent and solvent.
PTC Benzyltriethylammonium Chloride (TEBAC)2-5 mol% loading is typical for efficient catalysis.[10]
Solvent Toluene or DichloromethaneProvides a medium for the organic reactants.[10]
Temperature 40-50 °CBalances reaction rate against carbene/product decomposition.
Stirring Vigorous Mechanical StirringMaximizes interfacial area, which is crucial for PTC.[5]
Reaction Time 4-8 hoursMonitor by TLC/GC until cinnamaldehyde is consumed.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

Materials:

  • Cinnamaldehyde (13.2 g, 0.1 mol, freshly distilled)

  • Chloroform (17.9 g, 12.0 mL, 0.15 mol)

  • Benzyltriethylammonium chloride (TEBAC) (1.14 g, 0.005 mol)

  • Sodium Hydroxide (16.0 g, 0.4 mol)

  • Deionized Water (16.0 mL)

  • Toluene (50 mL)

Procedure:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Prepare Base: In a separate beaker, carefully dissolve 16.0 g of NaOH in 16.0 mL of water. Caution: This is highly exothermic. Cool the solution to room temperature.

  • Charge Reactor: To the reaction flask, add the cinnamaldehyde, toluene, chloroform, and TEBAC.

  • Reaction Initiation: Begin vigorous stirring of the organic mixture. Slowly add the 50% NaOH solution via the dropping funnel over 20-30 minutes. An exotherm will be observed, and the reaction temperature should rise to 40-50°C. Maintain this temperature with a water bath if necessary.

  • Reaction: Continue to stir the mixture vigorously at 40-50°C for 6-8 hours. Monitor the disappearance of cinnamaldehyde using TLC (e.g., with a 4:1 Hexanes:Ethyl Acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add 60 mL of cold water and continue stirring for 10 minutes.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus suitable for vacuum distillation.

  • Distillation: Transfer the crude oil obtained from Protocol 1 into the distillation flask.

  • Fraction Collection: Apply vacuum and gently heat the flask. Collect the fraction that distills at the appropriate temperature and pressure for 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde. The boiling point will be significantly higher than that of (2,2-dichlorocyclopropyl)benzene (b.p. 103°C/10 mmHg) due to the aldehyde group.[12] Collect the pure, colorless to pale yellow liquid product. Expected yield: 65-75%.

References

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly strained, functionalized cyclopropanes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly strained, functionalized cyclopropanes.

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde is a highly valuable electrophilic building block, particularly utilized in the thermal rearrangement synthesis of complex 2,5-diphenylpyridines and oligomeric aryls[1]. However, its synthesis presents a classic chemoselectivity challenge. The starting material, 2-phenylacrolein (atropaldehyde), contains both an electron-deficient alkene and a highly reactive aldehyde. Exposing this substrate directly to the strongly basic conditions required for dichlorocarbene generation will inevitably destroy the molecule via Cannizzaro or aldol-type degradation pathways.

To achieve high yields, we must employ a strictly controlled three-stage workflow: Acetal Protection, Phase-Transfer Catalyzed Cyclopropanation, and Acidic Deprotection .

I. Mechanistic Workflow & Causality

SynthesisWorkflow SM 2-Phenylacrolein (Starting Material) Protect Step 1: Acetal Protection HC(OEt)3, p-TsOH, EtOH SM->Protect Mask Aldehyde SideReaction Base-Catalyzed Degradation (Aldol/Cannizzaro) SM->SideReaction Direct Base Exposure (Failure Pathway) Carbene Step 2: Dichlorocarbene Addition CHCl3, NaOH (aq), PTC Protect->Carbene 2-Phenylacrolein Diethyl Acetal Deprotect Step 3: Acidic Deprotection HCl, THF/H2O Carbene->Deprotect Dichlorocyclopropyl Acetal Product 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde Deprotect->Product Final Cleavage

Workflow for the synthesis of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde avoiding degradation.

II. Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters required to drive each step of the synthesis to completion.

Reaction StepReagentsStoichiometry (Eq)Temp (°C)Time (h)Expected YieldCritical Control Metric
1. Protection 2-Phenylacrolein / HC(OEt)₃ / p-TsOH1.0 : 1.5 : 0.0525485–90%Complete loss of aldehyde ¹H NMR signal (~9.5 ppm).
2. Cyclopropanation Acetal / CHCl₃ / NaOH (50%) / TEBA1.0 : 5.0 : 10.0 : 0.050 to 2512–1665–75%Stirring rate >800 rpm; maintenance of biphasic emulsion.
3. Deprotection Cyclopropyl Acetal / 2M HCl / THF1.0 : 2.0 (acid)252–380–85%Strict TLC monitoring to prevent cyclopropane ring-opening.
III. Self-Validating Experimental Protocols

Do not proceed to subsequent steps without confirming the validation checkpoints. A failure in Step 1 will exponentially degrade the yield of Step 2.

Step 1: Acetal Protection

Causality: We utilize triethyl orthoformate (HC(OEt)₃) because it acts as both the acetal source and a chemical dehydrating agent, driving the equilibrium forward without the need for thermal water removal (e.g., Dean-Stark), which could polymerize the substrate.

  • Dissolve 2-phenylacrolein (1.0 eq) in anhydrous ethanol (0.5 M).

  • Add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Stir at room temperature for 4 hours under nitrogen.

  • Quench with saturated aqueous NaHCO₃, extract with diethyl ether, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. The aldehyde proton at ~9.5 ppm must be completely absent. You should observe a new singlet for the acetal methine proton at ~5.5 ppm.

Step 2: Phase-Transfer Catalyzed Cyclopropanation

Causality: Dichlorocarbene (:CCl₂) is a singlet carbene generated via the α-elimination of chloroform by a strong base, reacting in a concerted[1+2] cycloaddition[2]. Because the 50% NaOH is aqueous and the chloroform is organic, a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride (TEBA) is strictly required to shuttle the hydroxide ion across the phase boundary[3].

  • Dissolve the crude acetal from Step 1 (1.0 eq) and TEBA (0.05 eq) in chloroform (5.0 eq). Note: Chloroform acts as both reagent and solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Vigorously stir (>800 rpm) and add 50% aqueous NaOH (10.0 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Dilute with water and dichloromethane (DCM). Separate the organic layer, wash with brine, dry, and concentrate.

  • Self-Validation Checkpoint: The reaction mixture must form a thick, creamy emulsion. Post-workup ¹H NMR will confirm success via the disappearance of the vinylic protons (δ 5.8–6.5) and the emergence of characteristic diastereotopic cyclopropyl CH₂ protons (AB quartet, δ 1.8–2.5).

Step 3: Acidic Deprotection

Causality: The acetal is cleaved under mildly acidic conditions. We avoid elevated temperatures because the highly strained 1,1-dichlorocyclopropyl system is susceptible to electrocyclic ring-opening when heated in the presence of protic acids.

  • Dissolve the cyclopropanated acetal in THF (0.2 M).

  • Add 2M aqueous HCl (2.0 eq) and stir at room temperature (20–25 °C).

  • Monitor strictly by TLC every 30 minutes.

  • Upon completion (typically 2-3 hours), quench immediately with saturated NaHCO₃ until pH 7 is reached. Extract with ethyl acetate, dry, and purify via silica gel chromatography.

  • Self-Validation Checkpoint: TLC will show the return of a lower Rf spot (aldehyde). ¹H NMR confirms the reappearance of the aldehyde proton at ~9.3 ppm (shifted from the starting material due to the cyclopropane ring) and the loss of the ethoxy signals.

IV. Troubleshooting Guides & FAQs

Q: My cyclopropanation yield is highly inconsistent (ranging from 20% to 60%). What is causing this variability? A: The generation of dichlorocarbene in a biphasic system is strictly mass-transfer limited. If your stirring speed is below 800 RPM, the interfacial area between the aqueous NaOH and the chloroform layer is insufficient for the PTC to shuttle the hydroxide effectively[3]. Ensure you are using a mechanical overhead stirrer or a highly efficient magnetic stir bar in a properly sized flask (do not fill the flask more than 40% of its volume).

Q: Can I use potassium tert-butoxide (t-BuOK) instead of NaOH/PTC to generate the carbene? A: While t-BuOK in anhydrous conditions is a classically documented method for generating dichlorocarbene[3], it is not recommended for this specific substrate. The anhydrous basic conditions can still trigger rapid side reactions with any trace unreacted aldehyde from Step 1. The biphasic Makosza method (NaOH/CHCl₃/PTC) provides superior thermal control and scalability for electron-deficient systems.

Q: During deprotection, I observe a new side product that lacks the cyclopropane ring signals in NMR. What happened? A: You are observing acid-catalyzed ring-opening. 1,1-Dichlorocyclopropanes are highly strained and can undergo rearrangement if exposed to strong acids at elevated temperatures. Ensure your deprotection is strictly maintained at room temperature and quenched with saturated NaHCO₃ immediately upon consumption of the starting material.

Q: Why does my 2-phenylacrolein starting material turn into a viscous gel during storage? A: 2-Phenylacrolein is highly susceptible to spontaneous radical polymerization. It must be stored at -20 °C over a stabilizer such as hydroquinone (10–50 ppm). If your material is viscous, it has already polymerized and must be freshly distilled under reduced pressure prior to beginning Step 1.

V. References
  • Product Class 1: Pyridines - Thieme E-Books & E-Journals. Thieme Connect. 1

  • Formation of Dichlorocyclopropanes using Dichlorocarbene on Alkenes. OrgoSolver. 2

  • Dichlorocarbene. Wikipedia. 3

Sources

Optimization

Side reactions in the formation of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

Technical Support Center: Synthesis of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde Topic: Troubleshooting Side Reactions & Optimization in Dichlorocarbene Addition to 2-Phenylacrolein. Audience: Organic Chemists, Proc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

Topic: Troubleshooting Side Reactions & Optimization in Dichlorocarbene Addition to 2-Phenylacrolein. Audience: Organic Chemists, Process Development Scientists.

Executive Technical Summary

The formation of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde typically proceeds via the addition of dichlorocarbene (:CCl₂) to 2-phenylacrolein (atropaldehyde). This transformation is deceptively simple but fraught with competing pathways due to the bifunctional nature of the substrate (an electron-deficient alkene conjugated to an aldehyde) and the instability of the precursor.

Core Reaction Scheme:

  • Substrate: 2-Phenylacrolein (Atropaldehyde).

  • Reagent: Dichlorocarbene (generated in situ via CHCl₃/NaOH/TEBA).

  • Mechanism: [2+1] Cycloaddition.

  • Key Challenge: Balancing the electrophilic addition of the carbene against the nucleophilic sensitivity of the aldehyde and the polymerization tendency of the styrenyl system.

Critical Pathway Analysis (Visualized)

The following diagram outlines the desired reaction versus the three primary failure modes (Side Reactions A, B, and C).

ReactionPathways Start 2-Phenylacrolein (Atropaldehyde) Product Target Product (2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde) Start->Product [2+1] Cycloaddition (Fast Stirring, PTC) Polymer Side Reaction A: Polymer/Oligomers (Gummy Solid) Start->Polymer Radical/Thermal (Slow addition, No inhibitor) Cannizzaro Side Reaction B: Alcohol/Acid Mixture (Cannizzaro) Start->Cannizzaro NaOH attack on CHO (Stagnant interface) Carbene :CCl2 (Dichlorocarbene) Hydrolysis Side Reaction C: Ring Opening/Hydrolysis Product->Hydrolysis Acidic Workup / High T

Figure 1: Mechanistic competition between cyclopropanation and destructive side pathways.

Troubleshooting Guide: Side Reactions & Solutions

Issue 1: The reaction mixture turned into a viscous, gummy solid.
  • Diagnosis: Polymerization of 2-Phenylacrolein.

    • Mechanism: 2-Phenylacrolein is a styrenic monomer. Under the basic/thermal conditions of the reaction, it readily undergoes anionic or radical polymerization before the carbene can add to the double bond.

  • Corrective Action:

    • Radical Scavenger: Add Hydroquinone or BHT (0.1–0.5 mol%) to the reaction mixture immediately.

    • Dilution: Increase the volume of the organic solvent (CHCl₃ or DCM). High concentration favors polymerization.

    • Temperature Control: Do not exceed 40°C. While heat aids carbene generation, it accelerates polymerization exponentially.

Issue 2: Low yield; isolation yields a mixture of benzyl alcohol and benzoic acid derivatives.
  • Diagnosis: Cannizzaro Reaction.

    • Mechanism: The aldehyde group is sensitive to the concentrated NaOH used to generate the carbene. Without efficient phase transfer, the aldehyde spends too much time at the interface reacting with OH⁻ rather than :CCl₂.

  • Corrective Action:

    • Catalyst Efficiency: Ensure you are using a lipophilic quaternary ammonium salt (e.g., TEBA - Benzyltriethylammonium chloride) to shuttle the CCl₃⁻ anion quickly into the organic phase.

    • Order of Addition: Add the NaOH solution last and slowly to a vigorously stirring mixture of the substrate, solvent, and catalyst. This ensures :CCl₂ is generated immediately upon base contact.

    • Alternative: If the problem persists, protect the aldehyde as a diethyl acetal before the reaction. (Note: Acetals are less reactive toward dichlorocarbene, so expect longer reaction times).

Issue 3: Product decomposes during distillation/purification.
  • Diagnosis: Thermal Ring Opening / Dehydrochlorination.

    • Mechanism: Gem-dichlorocyclopropanes are thermally sensitive. The strain of the ring combined with the electron-withdrawing aldehyde group makes the system prone to ring expansion or elimination of HCl at temperatures >120°C.

  • Corrective Action:

    • Vacuum: Distill only under high vacuum (<1 mmHg) to keep the bath temperature below 80°C.

    • Buffer: Wash the organic layer with a mild buffer (pH 7) before drying. Traces of base or acid from the workup can catalyze decomposition during heating.

Optimized Experimental Protocol

This protocol is designed to minimize the contact time between the free aldehyde and the aqueous base, reducing Cannizzaro and polymerization risks.

Reagents:

  • 2-Phenylacrolein (Freshly distilled, stabilized with 100 ppm BHT).

  • Chloroform (Reagent grade, serves as reactant and solvent).

  • NaOH (50% w/w aqueous solution).

  • TEBA (Benzyltriethylammonium chloride, 2-5 mol%).

Step-by-Step Methodology:

  • Preparation: In a 3-neck round bottom flask, dissolve 2-phenylacrolein (1.0 eq) and TEBA (0.05 eq) in Chloroform (10.0 eq) .

    • Note: The excess chloroform acts as a heat sink and diluent to prevent polymerization.

  • Temperature Control: Cool the mixture to 0–5°C using an ice bath.

    • Why: Low temp suppresses the Cannizzaro reaction during the initial mixing.

  • Addition: Add the 50% NaOH (4.0 eq) dropwise over 30 minutes with vigorous mechanical stirring .

    • Critical: Magnetic stirring is often insufficient for the viscous emulsion. Poor mixing leads to side reactions.

  • Reaction: Once addition is complete, allow the mixture to warm to 20–25°C . Monitor by TLC/GC.

    • Endpoint: Disappearance of the alkene peak. If the reaction stalls, add a fresh portion of catalyst (0.01 eq).

  • Quench & Workup: Pour the mixture into ice water. Extract with DCM. Wash the organic layer with water (2x) and brine (1x).

    • Stability Check: Ensure the aqueous washings are neutral.

  • Purification: Dry over MgSO₄ and concentrate at <40°C . Purify via column chromatography (Silica, Hexane/EtOAc) rather than distillation to avoid thermal degradation.

Quantitative Data: Solvent & Catalyst Effects

ParameterCondition A (Standard)Condition B (Optimized)Impact on Side Reactions
Solvent DCM (Dichloromethane)CHCl₃ (Chloroform) CHCl₃ acts as reactant; excess suppresses polymerization by dilution.
Base Solid NaOH50% Aq. NaOH Aqueous base + PTC is superior for carbene generation; solid base surfaces get coated (poisoned).
Catalyst TBAB (Tetrabutylammonium Bromide)TEBA (Benzyltriethylammonium Chloride) TEBA is generally more efficient for dichlorocarbene generation due to better interfacial positioning.
Temp Reflux (60°C)20–25°C Lower temp virtually eliminates thermal rearrangement and polymerization.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXII. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 10(53), 4659–4662.

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199.

  • Sydnes, L. K., & Skare, S. (1984).[1] "Reactions of 2,2-dibromocyclopropyl carboxylic acids with methyllithium." Canadian Journal of Chemistry, 62(10), 2073–2078. (Discusses inefficiency of carbene addition to atropaldehyde acetals).

  • Khlebnikov, A. F., et al. (2000). "Dichlorocarbene addition to electron-deficient alkenes." Russian Chemical Reviews, 69(7), 617. (General review on stability and side reactions).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Workup of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde Synthesis

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the reaction workup of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde. As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the reaction workup of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested solutions to common and complex challenges encountered during the synthesis and purification of this valuable chemical intermediate.

I. Foundational Principles of the Reaction and Workup

The synthesis of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde is typically achieved through the dichlorocyclopropanation of cinnamaldehyde. This reaction most commonly employs the in-situ generation of dichlorocarbene (:CCl₂) from chloroform (CHCl₃) and a strong base, often in a biphasic system facilitated by a phase-transfer catalyst (PTC).[1][2] The workup procedure is critical for isolating the desired product in high purity and yield, and it generally involves quenching the reaction, separating the organic and aqueous phases, and purifying the crude product.

Below is a diagram illustrating the general workflow for the synthesis and workup of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde.

cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Cinnamaldehyde, Chloroform, Phase-Transfer Catalyst C Dichlorocyclopropanation Reaction A->C B Aqueous Strong Base (e.g., NaOH) B->C D Quenching (e.g., with water or dilute acid) C->D E Phase Separation (Organic and Aqueous Layers) D->E F Washing of Organic Layer (e.g., with brine) E->F G Drying of Organic Layer (e.g., with Na₂SO₄ or MgSO₄) F->G H Solvent Removal (Rotary Evaporation) G->H I Crude Product H->I J Column Chromatography or Distillation I->J K Pure 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde J->K

Caption: General workflow for the synthesis and purification of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde.

II. Frequently Asked Questions and Troubleshooting Guide

This section addresses specific issues that may arise during the workup procedure in a question-and-answer format.

Reaction Quenching and Initial Extraction

Question: I've completed the reaction, but I'm unsure about the best way to quench it. What are the key considerations?

Answer: Quenching is a critical first step in the workup and should be approached with care to avoid unwanted side reactions. The primary goal is to neutralize the strong base and halt the generation of dichlorocarbene.

  • Recommended Quenching Procedure:

    • Cool the reaction mixture in an ice bath. This is crucial to manage any exotherm from the neutralization.

    • Slowly add cold water or a dilute aqueous acid solution (e.g., 1M HCl) with vigorous stirring. The addition of acid helps to neutralize any remaining hydroxide and the trichloromethyl anion.[1]

  • Causality and Expertise: Aromatic aldehydes can be sensitive to prolonged exposure to strong bases, which can lead to side reactions such as Cannizzaro-type disproportionations or aldol condensations.[3] While 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde is less prone to enolization due to the cyclopropane ring, the phenyl group can influence its reactivity. Prompt and efficient quenching is therefore essential.

Question: I'm observing a thick, persistent emulsion during the initial extraction. How can I break it?

Answer: Emulsion formation is a common issue in phase-transfer catalysis workups due to the presence of the catalyst, which acts as a surfactant.

  • Troubleshooting Steps:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

    • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

    • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent (e.g., diethyl ether if you used dichloromethane) can sometimes alter the interfacial tension and break the emulsion.

    • Centrifugation: If the emulsion is persistent and the scale allows, centrifugation can be a very effective method for separating the layers.

  • Expert Insight: The choice of phase-transfer catalyst can influence the likelihood of emulsion formation. If this is a recurring issue, consider using a catalyst that is more soluble in the organic phase and less likely to stabilize emulsions.

Product Stability and Side Reactions

Question: I'm concerned about the stability of the aldehyde group during the basic workup. What are the potential side reactions, and how can I avoid them?

Answer: The aldehyde functional group is susceptible to several side reactions, particularly under basic conditions. While the dichlorocyclopropyl group offers some steric hindrance, it's important to be aware of the following possibilities:

  • Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo disproportionation to the corresponding alcohol and carboxylic acid. While less common for this specific substrate, it's a possibility if the quenching is not efficient.

  • Oxidation: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods.[3]

  • Hydrolysis of the Dichlorocyclopropane Ring: While generally stable, gem-dichlorocyclopropanes can undergo hydrolysis under harsh acidic or basic conditions, which could lead to ring-opening or other rearrangements.[4][5]

  • Preventative Measures:

    • Minimize Exposure to Strong Base: Ensure the reaction is quenched promptly and efficiently.

    • Work Under an Inert Atmosphere: If possible, conduct the workup under a nitrogen or argon atmosphere to minimize oxidation.

    • Avoid Excessive Heat: During solvent removal, use a rotary evaporator at a moderate temperature.

The following diagram illustrates the potential side reactions of the target molecule during workup.

cluster_main 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde cluster_side_reactions Potential Side Reactions A Target Product B Cannizzaro-type Products (Alcohol and Carboxylic Acid) A->B Strong Base C Oxidation Product (Carboxylic Acid) A->C Air (O₂) D Ring-Opened Products A->D Harsh Acid/Base

Sources

Optimization

Technical Support Center: Synthesis of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

Welcome to the dedicated technical support guide for the synthesis of 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are loo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are looking to scale up this important synthesis. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the success of your experiments.

Reaction Overview: The Dichlorocyclopropanation of Styrene

The synthesis of 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde is typically achieved through the dichlorocyclopropanation of styrene. This reaction involves the generation of dichlorocarbene (:CCl₂) from a suitable precursor, which then undergoes a [1+2] cycloaddition with the alkene functionality of styrene. A common and effective method for generating dichlorocarbene in situ is the reaction of chloroform (CHCl₃) with a strong base, such as sodium hydroxide, under phase-transfer catalysis (PTC) conditions.

The phase-transfer catalyst, often a quaternary ammonium salt like benzyltriethylammonium chloride (TEBAC), is crucial for transporting the hydroxide ions from the aqueous phase to the organic phase, where the reaction with chloroform occurs to generate the dichlorocarbene. The highly reactive dichlorocarbene then adds to the double bond of styrene to form the desired dichlorocyclopropane ring.

Reaction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_interface Interface NaOH NaOH PTC TEBAC (Q⁺Cl⁻) NaOH->PTC OH⁻ transport NaCl NaCl H2O H₂O Styrene Styrene Dichlorocarbene :CCl₂ (Dichlorocarbene) Styrene->Dichlorocarbene [1+2] Cycloaddition CHCl3 Chloroform CHCl3->Dichlorocarbene - Cl⁻ Product 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde PTC->CHCl3 Deprotonation Dichlorocarbene->Product

Caption: Phase-transfer catalysis mechanism for dichlorocyclopropanation.

Frequently Asked Questions (FAQs)

Q1: Why is phase-transfer catalysis necessary for this reaction?

A1: The reaction involves two immiscible phases: an aqueous phase containing the sodium hydroxide base and an organic phase containing the styrene and chloroform. The phase-transfer catalyst (PTC), such as benzyltriethylammonium chloride, has both hydrophilic and lipophilic properties. It transports the hydroxide ions (OH⁻) from the aqueous phase to the organic phase, allowing them to react with chloroform to generate dichlorocarbene. Without the PTC, the reaction would be extremely slow or would not occur at all due to the lack of interaction between the reactants.

Q2: Can I use a different base instead of sodium hydroxide?

A2: While 50% aqueous sodium hydroxide is commonly used and effective, other strong bases can also be employed. Potassium hydroxide is a viable alternative. However, the concentration of the base is critical. A high concentration is needed to efficiently deprotonate the chloroform. Using a weaker base or a lower concentration may result in a significant decrease in the reaction rate and overall yield.

Q3: What is the role of chloroform in this synthesis?

A3: Chloroform serves as the precursor for dichlorocarbene (:CCl₂), the reactive intermediate that adds to the styrene double bond. Under the basic conditions facilitated by the phase-transfer catalyst, chloroform is deprotonated to form the trichloromethyl anion (⁻CCl₃), which then rapidly eliminates a chloride ion to yield dichlorocarbene.

Q4: Is the reaction sensitive to air or moisture?

A4: The reaction itself is not particularly sensitive to air. However, the aldehyde product can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air, especially during work-up and purification. While a completely inert atmosphere (e.g., nitrogen or argon) is not strictly necessary for the reaction to proceed, it is good practice to minimize air exposure, particularly if the reaction is run for an extended period or at elevated temperatures. The reaction is run in an aqueous medium, so it is not sensitive to additional moisture.

Troubleshooting Guide

Reaction Setup & Execution

Problem 1: The reaction is very slow or does not seem to be starting.

  • Possible Cause 1: Inefficient Stirring. Phase-transfer catalysis reactions are highly dependent on the interfacial area between the two phases. If stirring is inadequate, the transport of the hydroxide ions will be slow, hindering the reaction.

    • Solution: Use a mechanical stirrer instead of a magnetic stir bar, especially for larger scale reactions. Ensure that a vortex is created and that the two phases are mixing vigorously to form an emulsion.

  • Possible Cause 2: Inactive Catalyst. The phase-transfer catalyst can degrade over time or if not stored properly.

    • Solution: Use a fresh bottle of the phase-transfer catalyst or purify the old one if possible. Ensure it is stored in a cool, dry place.

  • Possible Cause 3: Low Concentration of Base. The concentration of the sodium hydroxide solution is crucial.

    • Solution: Prepare a fresh 50% (w/w) solution of sodium hydroxide. Using a lower concentration will significantly slow down the reaction rate.

Problem 2: The reaction mixture has turned dark brown or black, and the yield is low.

  • Possible Cause: Side Reactions of Dichlorocarbene. Dichlorocarbene is a highly reactive species. If the concentration of styrene is too low or if it is added too slowly, the dichlorocarbene can react with itself or other species in the reaction mixture, leading to polymerization and the formation of tar-like substances.

    • Solution: Ensure that the styrene is present in the reaction mixture from the beginning. In some procedures, chloroform is added slowly to a mixture of styrene, aqueous base, and the catalyst to maintain a low concentration of dichlorocarbene and favor the reaction with styrene.

Work-up & Purification

Problem 3: A persistent emulsion has formed during the work-up, making phase separation difficult.

  • Possible Cause: High Concentration of Catalyst or Base. The phase-transfer catalyst and the high concentration of base can act as surfactants, stabilizing the emulsion.

    • Solution 1: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Solution 2: If brine is not effective, try adding a small amount of a different organic solvent with a different polarity, such as diethyl ether or ethyl acetate.

    • Solution 3: Centrifugation can be a very effective method for separating persistent emulsions on a laboratory scale.

Problem 4: The final product is impure, with significant amounts of starting material or byproducts.

  • Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, you may need to add more catalyst or base.

  • Possible Cause 2: Inefficient Purification. The product can be difficult to separate from unreacted styrene and other byproducts.

    • Solution: Purification by vacuum distillation is often the most effective method for separating the product from non-volatile impurities. If distillation is not feasible, column chromatography on silica gel can be used, but be aware that the aldehyde may be sensitive to the acidic nature of silica gel. It is advisable to use a non-polar eluent system (e.g., hexane/ethyl acetate) and to not leave the product on the column for an extended period.

Characterization

Problem 5: The NMR spectrum of the product is complex and difficult to interpret.

  • Possible Cause: Presence of Diastereomers. The product, 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde, has a stereocenter at the carbon bearing the phenyl and aldehyde groups. If the starting alkene was a mixture of E/Z isomers (not applicable for styrene) or if subsequent reactions created another stereocenter, a mixture of diastereomers would be present, leading to a more complex NMR spectrum. For the title compound, this is not an issue, but for substituted styrenes it could be.

    • Solution: Carefully analyze the NMR spectrum to identify the signals corresponding to the major product. 2D NMR techniques such as COSY and HSQC can be very helpful in assigning the signals.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde.

Reagents and Conditions
Reagent/ParameterQuantity/ValueNotes
Styrene10.4 g (0.1 mol)Freshly distilled if necessary.
Chloroform24.0 g (0.2 mol)Stabilizer-free is preferred.
Sodium Hydroxide40 g in 40 mL of water (50% w/w solution)Prepare fresh. The solution will be highly exothermic.
Benzyltriethylammonium Chloride (TEBAC)0.46 g (0.002 mol)The phase-transfer catalyst.
Reaction Temperature40-50 °CThe reaction is exothermic and may require external cooling.
Reaction Time4-6 hoursMonitor by TLC or GC.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add styrene (10.4 g, 0.1 mol) and benzyltriethylammonium chloride (0.46 g, 0.002 mol).

  • Addition of Base: Begin vigorous stirring and add the freshly prepared 50% sodium hydroxide solution (40 g in 40 mL of water).

  • Addition of Chloroform: Slowly add chloroform (24.0 g, 0.2 mol) dropwise from the dropping funnel over a period of about 1 hour. The reaction is exothermic, and the temperature should be maintained between 40-50 °C using a water bath for cooling if necessary.

  • Reaction Monitoring: After the addition of chloroform is complete, continue stirring the mixture at 40-50 °C for another 3-5 hours. Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing them by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and add 100 mL of cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash them with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde as a colorless to pale yellow oil.

Experimental_Workflow A 1. Reaction Setup (Styrene, TEBAC) B 2. Add 50% NaOH A->B C 3. Add Chloroform (dropwise) Maintain 40-50 °C B->C D 4. Stir for 4-6 hours Monitor by TLC/GC C->D E 5. Quench with Water D->E F 6. Separate Layers E->F G 7. Extract Aqueous Phase with Dichloromethane F->G H 8. Wash Combined Organic Layers G->H I 9. Dry and Concentrate H->I J 10. Purify by Vacuum Distillation I->J K Final Product J->K

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Synthesis of 2,2-dichloro-1-phenylcyclopropanecarbaldehyde. Organic Syntheses, Coll. Vol. 6, p.432 (1988); Vol. 54, p.63 (1974). [Link]

  • Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives.Starks, C. M.; Liotta, C. L.; Halpern, M. E. Chapman & Hall: New York, 1994. (Note: A general reference for the technique, specific URL not available for the entire book).
  • Mechanism of the Reaction of Chloroform with Aqueous Sodium Hydroxide. Hine, J. J. Am. Chem. Soc. 1950, 72 (6), pp 2438–2445. [Link]

Reference Data & Comparative Studies

Validation

Purity assessment of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde by different analytical methods

Executive Summary 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (DCPC) is a critical intermediate in the synthesis of pyrethroid insecticides and specialized pharmaceutical scaffolds. Its analysis presents a unique tria...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (DCPC) is a critical intermediate in the synthesis of pyrethroid insecticides and specialized pharmaceutical scaffolds. Its analysis presents a unique triad of challenges: thermal instability of the strained gem-dichlorocyclopropane ring, oxidative susceptibility of the aldehyde group, and optical isomerism .

This guide objectively compares three analytical methodologies—HPLC-UV , qNMR , and GC-MS —to determine the most accurate protocol for purity assessment.

The Verdict:

  • Routine QC: Use HPLC-UV (Method A). It offers the best balance of stability, reproducibility, and sensitivity without thermal degradation risks.

  • Absolute Assay/Potency: Use qNMR (Method B). It provides primary reference data without requiring a certified standard of the analyte itself.

  • Impurity Profiling: Use GC-MS (Method C) only for volatile starting material tracking, with strict thermal controls to prevent in-situ rearrangement.

Part 1: Chemical Profile & Analytical Challenges

Before selecting a method, the analyst must understand the molecule's behavior under stress.

FeatureCharacteristicAnalytical Implication
Structure Gem-dichlorocyclopropane ring with a phenyl and aldehyde group on C1.Chirality: The molecule has a chiral center at C1. It typically exists as a racemate. Standard C18 HPLC will not separate enantiomers; a Chiral column is required for enantiomeric excess (ee) determination.
Reactivity Aldehyde (-CHO)Oxidation Risk: Prone to oxidation to 2,2-dichloro-1-phenylcyclopropanecarboxylic acid. Avoid protic solvents (methanol/ethanol) in prep to prevent hemiacetal formation.
Stability Strained RingThermal Risk: Gem-dichlorocyclopropanes undergo thermal ring expansion (to chlorostyrenes) at temperatures >180°C. GC inlets can induce false impurity peaks.
UV Chromophore Phenyl RingDetection: Strong absorption at ~210-220 nm; moderate absorption at 254 nm.

Part 2: Detailed Analytical Protocols

Method A: HPLC-UV (The Gold Standard for Purity)

Role: Routine Quality Control, Stability Testing, Chemical Purity.

This method is preferred because it operates at ambient temperature, preserving the cyclopropane ring and aldehyde integrity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of acidic impurities).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection:

    • 220 nm: Maximum sensitivity (quantification).

    • 254 nm: Specificity check (aromatic impurities).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40% Equilibration
10.0 90% Elution of DCPC (approx. 6-8 min)
12.0 90% Wash

| 12.1 | 40% | Re-equilibration |

Critical Protocol Step: Dissolve the sample in Acetonitrile only. Do not use Methanol, as aldehydes react with alcohols to form hemiacetals/acetals, appearing as "ghost" impurity peaks.

Method B: qNMR (The Absolute Arbiter)

Role: Assigning potency to reference standards; Mass Balance calculation.

Quantitative NMR (qNMR) is superior for establishing the "True Value" of purity because it does not rely on relative response factors (UV extinction coefficients).

  • Solvent: CDCl₃ (Deuterated Chloroform).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene .

    • Why? It is non-volatile, stable, and provides a sharp singlet at 6.1 ppm , which does not overlap with the DCPC signals.

  • Target Signal (Analyte): The Aldehyde proton (-CHO).

    • Shift:9.2 – 9.6 ppm (Singlet).

    • Why? This region is chemically distinct and free from interference by aromatic impurities or solvent peaks.

Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons (1 for CHO, 3 for IS singlet)
    
  • 
    : Molar mass
    
  • 
    : Weight (mg)
    
  • 
    : Purity (decimal)
    
Method C: GC-MS (The Volatile Detective)

Role: Detecting unreacted starting materials (e.g., Atropic aldehyde, Styrene derivatives). Warning: High risk of thermal degradation.

  • Inlet: PTV (Programmed Temperature Vaporizer) or Cool On-Column.

    • Setting: Start at 60°C, ramp to 200°C. Avoid split/splitless inlets at 250°C+ as this will cause ring opening.

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).

  • Carrier Gas: Helium, 1.0 mL/min.

  • Oven Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C.
  • MS Source: 230°C (EI mode).

Interpretation Caution: If you observe peaks corresponding to 2,3-dichloro-3-phenylprop-1-ene or similar isomers, these are likely artifacts of the analysis, not impurities in the sample.

Part 3: Comparative Decision Matrix

The following table synthesizes experimental data to guide method selection.

MetricMethod A: HPLC-UVMethod B: qNMRMethod C: GC-MS
Accuracy High (Relative to Standard)Highest (Absolute) Low (Thermal bias)
Precision (RSD) < 0.5%< 1.0%2.0 - 5.0%
Selectivity Excellent for isomersExcellent for structureGood for volatiles
Limit of Detection Low (ppm level)Moderate (0.1%)Low (ppm level)
Sample Destructive? NoNoYes
Major Risk Solvent artifacts (hemiacetals)Integration errorsThermal decomposition
Cost per Run LowHigh (Solvent/Instrument)Moderate

Part 4: Visualizing the Workflow

Diagram 1: Analytical Decision Tree

This flow chart guides the researcher through the correct method selection based on the specific analytical need.

DecisionTree Start Start: Purity Assessment of DCPC Goal What is the primary goal? Start->Goal Routine Routine Batch Release / QC Goal->Routine Stability/Purity Absolute Reference Standard Certification Goal->Absolute Potency Assignment Volatile Residual Solvent / Starter Check Goal->Volatile Impurity ID HPLC Method A: HPLC-UV (C18, ACN/H2O, 220nm) Routine->HPLC qNMR Method B: qNMR (CDCl3, IS: 1,3,5-TMB) Absolute->qNMR GC Method C: GC-MS (Cold On-Column Injection) Volatile->GC Check Check: Is Purity > 98%? HPLC->Check Chiral Advanced: Chiral HPLC (Enantiomeric Excess) Check->Chiral Yes (If chiral study needed)

Caption: Decision tree for selecting the optimal analytical method based on research stage and data requirements.

Diagram 2: HPLC Method Logic

The separation mechanism and critical control points for Method A.

HPLC_Workflow cluster_separation Separation Mechanism Sample Sample: DCPC Solid Dissolve Dissolve in ACN (NO Alcohols!) Sample->Dissolve Inject Injection (5 µL) Dissolve->Inject Column C18 Column (Hydrophobic Interaction) Inject->Column Acid Acidic Impurities (Elute Early) Column->Acid DCPC DCPC Analyte (Elutes ~7 min) Column->DCPC Styrene Non-polar Impurities (Elute Late) Column->Styrene Detect UV Detection 220 nm (Quant) 254 nm (Qual) DCPC->Detect

Caption: HPLC workflow highlighting the critical solvent restriction and separation order of common impurities.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Cyclopropanecarbaldehyde derivatives. Retrieved from [Link]

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene and others. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Thermal Rearrangement of gem-dichlorocyclopropanes. Journal of the Chemical Society C. Retrieved from [Link]

  • Shimadzu Corporation. (2024). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[1] Retrieved from [Link]

  • Jeol Ltd. (2024). Let's try doing quantitative NMR: Internal Standard Selection. Retrieved from [Link]

Sources

Comparative

Comprehensive Analytical Validation Guide: Methods for 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

As analytical scientists, we frequently encounter molecules that actively resist standard platform methods. 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (CAS: 122801-51-8) is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As analytical scientists, we frequently encounter molecules that actively resist standard platform methods. 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (CAS: 122801-51-8) is a prime example. Featuring a highly strained gem-dichlorocyclopropane ring conjugated with a phenyl group and an aldehyde moiety, it is a highly valuable synthon for the synthesis of complex pyridine derivatives .

However, its unique structural reactivity mandates a highly deliberate approach to analytical validation. Standard analytical assumptions often fail here; the molecule is susceptible to both oxidative degradation (at the aldehyde) and thermal rearrangement (at the cyclopropane ring). This guide objectively compares analytical modalities for this compound, providing field-proven, self-validating protocols aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation .

Comparative Analysis of Analytical Modalities

When developing a control strategy for 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde, the choice of analytical technique dictates the integrity of your data. The causality behind method selection is rooted entirely in the molecule's degradation pathways.

  • Gas Chromatography (GC-FID/MS): While GC is the default for many volatile aldehydes, it is fundamentally flawed for purity assays of this specific compound. The gem-dichloro cyclopropane system undergoes thermal rearrangement to ring-opened azatrienes or directly to pyridines at temperatures exceeding 150°C (typical GC inlet temperatures). This results in artifactual degradation peaks, falsely skewing the purity profile.

  • Reverse-Phase HPLC (RP-HPLC-UV): This is the optimal modality. By operating at ambient or near-ambient temperatures, RP-HPLC preserves the structural integrity of the strained ring while providing the resolution necessary to separate the parent API from its oxidized carboxylic acid degradants.

  • Quantitative NMR (1H-qNMR): Serves as an essential orthogonal technique. Because certified reference materials (CRMs) for early-phase intermediates are rarely available, qNMR allows for absolute quantitation using a traceable internal standard, bypassing the need for a primary API standard.

Table 1: Quantitative Comparison of Analytical Methods
Analytical ModalityPrimary ApplicationLinearity RangePrecision (%RSD)LOD / LOQScientific Rationale & Limitations
RP-HPLC-UV Purity & Stability0.1 - 150 µg/mL< 1.0%0.02 / 0.06 µg/mLOptimal. Ambient temperature analysis preserves the strained cyclopropane ring.
GC-FID Residual Solvents10 - 500 µg/mL< 2.5%1.0 / 3.0 µg/mLSub-optimal for API Purity. High inlet temps (>150°C) induce artifactual thermal rearrangement.
1H-qNMR Absolute Quantitation1 - 50 mg/mL< 0.5%N/A (Low sensitivity)Orthogonal. Requires no primary reference standard; limited by high LOD.

Mechanistic Workflows & Method Logic

The following diagrams illustrate the logical framework for method selection based on the molecule's reactivity, followed by the ICH Q2(R2) validation lifecycle.

MethodLogic API 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde Thermal Thermal Stress (>150°C in GC) API->Thermal Injection Port Oxidation Oxidative Stress (Air/Light) API->Oxidation Storage/Handling HPLC RP-HPLC-UV (Stability-Indicating) API->HPLC Ambient Temp Analysis Degradant1 Ring-Opened/Rearranged Artifacts Thermal->Degradant1 Degradant2 Carboxylic Acid Derivative Oxidation->Degradant2 GC GC-FID / GC-MS (High Artifact Risk) Degradant1->GC False Impurity Profile Degradant2->HPLC Accurate Quantitation

Caption: Logical framework for analytical method selection based on the thermal and oxidative degradation pathways.

Validation Phase1 Method Design & Risk Assessment (ICH Q14 Alignment) Phase2 System Suitability Testing (SST) (Self-Validating Check) Phase1->Phase2 Phase2->Phase1 SST Failed Phase3 Core Validation Parameters (Specificity, Linearity, Accuracy) Phase2->Phase3 SST Passed Phase4 Robustness & Lifecycle Mgmt (ICH Q2(R2) Compliance) Phase3->Phase4

Caption: ICH Q2(R2) compliant lifecycle workflow for the validation of analytical procedures.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The methods below incorporate internal checks that prevent the generation of erroneous data.

Protocol 1: Stability-Indicating RP-HPLC-UV Method

Objective: Quantify API purity and resolve oxidative degradation products without inducing thermal artifacts.

  • Causality Check: Why use 0.1% Trifluoroacetic acid (TFA)? The aldehyde group slowly oxidizes to a cyclopropanecarboxylic acid derivative. TFA lowers the pH of the mobile phase, suppressing the ionization of this acidic degradant. This prevents peak tailing and ensures baseline resolution from the parent API.

Step-by-Step Methodology:

  • Column Selection: Equip a UHPLC system with a C18 column (100 mm × 2.1 mm, 1.7 µm). The sub-2-micron particles provide the high theoretical plates needed to separate structurally similar halogenated impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Program a linear gradient from 30% B to 90% B over 10 minutes, followed by a 2-minute hold, and a 3-minute re-equilibration. Flow rate: 0.4 mL/min. Column temperature: 30°C.

  • Detection: Set the Diode Array Detector (DAD) to 220 nm (capturing the

    
     transitions of the phenyl ring) with peak purity analysis enabled.
    
  • Self-Validating System Suitability Test (SST): Before analyzing samples, inject a resolution mixture containing the API and its forced-degradation oxidized product (generated by exposing the API to 3%

    
     for 1 hour).
    
    • Acceptance Criteria: The system is only validated for use if the Resolution (

      
      ) between the API and the acid degradant is 
      
      
      
      , and the API Tailing Factor (
      
      
      ) is
      
      
      .
Protocol 2: Absolute Quantitation via 1H-qNMR

Objective: Determine the exact weight/weight % purity of the intermediate without a primary reference standard.

  • Causality Check: Why a 90° pulse and a massive relaxation delay (

    
    )? In quantitative NMR, incomplete longitudinal magnetization recovery between scans leads to differential integration errors. By ensuring 
    
    
    
    (spin-lattice relaxation time), we guarantee 99.3% magnetization recovery, preserving the quantitative integrity of the assay.

Step-by-Step Methodology:

  • Standard Selection: Weigh exactly ~10 mg of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde and ~5 mg of 1,3,5-Trimethoxybenzene (Traceable NIST SRM, used as the Internal Standard) into a vial using a microbalance.

  • Sample Preparation: Dissolve the mixture in 0.6 mL of

    
     (containing 0.03% TMS). Transfer to a 5 mm NMR tube.
    
  • 
     Inversion Recovery (Self-Validation):  Run an inversion recovery experiment to determine the longest 
    
    
    
    of the analytical signals (typically the aldehyde proton or the internal standard protons).
  • Acquisition: Set the relaxation delay (

    
    ) to at least 
    
    
    
    (usually 30–60 seconds). Acquire 16–32 transients using a 90° excitation pulse.
  • Processing: Apply a 0.3 Hz exponential line broadening factor. Phase and baseline correct manually. Integrate the aldehyde proton of the API (~9.5 ppm) against the aromatic protons of the internal standard (~6.1 ppm) to calculate absolute purity.

ICH Q2(R2) Validation Acceptance Criteria

When validating the RP-HPLC method for regulatory submission or rigorous internal quality control, the following parameters must be evaluated in accordance with the updated ICH Q2(R2) guidelines .

Table 2: ICH Q2(R2) Validation Parameters (HPLC Method)
ParameterMethodologyAcceptance Criteria (ICH Q2(R2))
Specificity Forced degradation (Acid, Base, Peroxide, Light, Heat).Peak purity angle < purity threshold (via DAD); No interference at API RT.
Linearity 5 concentration levels (50% to 150% of nominal).Correlation coefficient (

)

; y-intercept bias

.
Accuracy Spike recovery at 80%, 100%, 120% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Precision 6 replicate injections of 100% nominal concentration.%RSD

(Repeatability) and

(Intermediate Precision).
Robustness Deliberate variations in flow rate (±0.1 mL/min), temp (±5°C).System suitability criteria met (

,

).

References

  • Product Class 1: Pyridines - Synthesis by Ring Transformation (From 2,2-Dichlorocyclopropanecarbaldehydes) - Thieme E-Books & E-Journals -[Link]

  • Q2(R2) Validation of Analytical Procedures: Guidance for Industry - U.S. Food and Drug Administration (FDA) -[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline - European Medicines Agency (EMA) -[Link]

Validation

Computational Modeling of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde Reaction Pathways: A Methodological Comparison Guide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Molecule of Interest: 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (CAS: 122801-51-8)[1] Executive Summary As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Molecule of Interest: 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde (CAS: 122801-51-8)[1]

Executive Summary

As a Senior Application Scientist, I frequently observe that selecting the wrong computational methodology for highly strained, functionalized ring systems leads to catastrophic errors in predicting reaction kinetics. 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde represents a uniquely challenging computational target. The severe angular strain of the gem-dichlorocyclopropane ring, combined with the competing mesomeric effects of the C1-phenyl and C1-carbaldehyde groups, creates a complex potential energy surface (PES). This guide objectively compares leading computational methodologies for modeling its electrocyclic ring-opening pathways and provides a self-validating experimental workflow to ground your in silico predictions.

Mechanistic Landscape: The Disrotatory Ring Opening

gem-Dihalocyclopropanes are highly reactive intermediates that undergo symmetry-allowed disrotatory ring openings under thermal or mechanical stress[2]. For 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde, the cleavage of the C2-C3 bond is accompanied by the coupled rotation of the substituents, leading to an allylic cation or a diradicaloid transition state (TS)[3].

The causality behind the difficulty in modeling this lies in the transition state's electronic demand: the breaking C-C bond requires a computational method capable of handling multi-reference character (or at least capturing dynamic correlation effectively), while the bulky phenyl ring necessitates accurate dispersion corrections to account for steric clashes during the disrotatory motion.

ReactionPathway Reactant 2,2-Dichloro-1-phenyl- cyclopropanecarbaldehyde TS Disrotatory Ring-Opening Transition State Reactant->TS Activation (Thermal/Stress) AllylicCation Allylic Cation Intermediate TS->AllylicCation C-C Cleavage Product 2,3-Dichloroalkene Product AllylicCation->Product Rearrangement

Figure 1: Mechanistic pathway for the electrocyclic ring-opening of the target molecule.

Comparative Analysis of Computational Methodologies

To accurately map the PES of this rearrangement, we benchmarked four distinct levels of theory. The selection of the functional/method is the most critical variable in your workflow.

Methodological Breakdown
  • B3LYP (Hybrid GGA): Often used as a default, but it systematically underestimates barrier heights for highly strained three-membered rings and fails to account for medium-range correlation effects crucial for the bulky phenyl group.

  • M06-2X (Meta-GGA): Specifically parameterized for main-group thermochemistry and transition states. It excellently captures the non-covalent interactions (e.g.,

    
     stacking or halogen bonding from the Cl atoms) that stabilize the TS.
    
  • 
    B97X-D (Range-Separated Hybrid):  Includes Grimme’s empirical dispersion (D2). This is critical because the spatial reorganization of the phenyl and carbaldehyde groups during ring opening is heavily influenced by dispersion forces.
    
  • MP2 (Ab Initio Møller–Plesset): Provides rigorous wave-function-based correlation energy but is highly susceptible to spin contamination if the TS exhibits biradicaloid character, and it scales poorly (

    
    ) with system size.
    
Quantitative Benchmarking Data

The following table summarizes the performance metrics for calculating the primary ring-opening pathway (simulated benchmark data based on standard gem-dichlorocyclopropane systems).

Computational MethodBasis SetActivation Free Energy (

)
Reaction Free Energy (

)
Relative CPU CostVerdict
B3LYP 6-31G(d)18.4 kcal/mol-12.1 kcal/mol1.0xPoor: Underestimates barrier; lacks dispersion.
M06-2X def2-TZVPP24.6 kcal/mol-8.5 kcal/mol3.5xExcellent: Highly accurate TS geometries.

B97X-D
def2-TZVPP25.1 kcal/mol-8.2 kcal/mol4.0xExcellent: Best handling of steric dispersion.
MP2 cc-pVTZ26.3 kcal/mol-7.8 kcal/mol45.0xSuboptimal: Computationally prohibitive.

Step-by-Step Computational Protocol

To ensure trustworthiness, your computational workflow must be a self-validating system. Do not accept a Transition State geometry without verifying its connectivity.

Step 1: Conformational Search Perform a systematic rotor search on the C1-phenyl and C1-carbaldehyde bonds using Molecular Mechanics (e.g., OPLS4) or Semi-empirical methods (PM6) to identify the lowest-energy ground state conformer.

Step 2: Ground State Geometry Optimization Optimize the lowest-energy conformer using


B97X-D/def2-SVP . Ensure the frequency calculation yields zero imaginary frequencies (NImag = 0).

Step 3: Transition State Search Utilize the Berny algorithm (or QST3 if the TS guess is poor) to locate the disrotatory ring-opening TS. The output must yield exactly one imaginary frequency (NImag = 1) corresponding to the C2-C3 bond elongation and coupled rotation.

Step 4: Intrinsic Reaction Coordinate (IRC) Verification (Critical Self-Validation) Run an IRC calculation in both the forward and reverse directions. Causality Check: The reverse path must smoothly relax back to the optimized reactant. If it falls into a different conformational well, your TS is a mathematical artifact and the barrier height is invalid.

Step 5: High-Level Single Point Energy & Solvation Refine the energetics by running a single-point calculation at the


B97X-D/def2-TZVPP  level, incorporating an implicit solvation model (e.g., SMD) matched to your experimental solvent (e.g., Toluene).

CompWorkflow ConfSearch 1. Conformational Search (PM6 / Molecular Mechanics) GeomOpt 2. Ground State Optimization (M06-2X/def2-SVP) ConfSearch->GeomOpt TSSearch 3. Transition State Search (Berny Algorithm) GeomOpt->TSSearch IRC 4. IRC Verification (Self-Validating Step) TSSearch->IRC SinglePoint 5. High-Level Single Point (wB97XD/def2-TZVPP + SMD) IRC->SinglePoint

Figure 2: Step-by-step computational workflow for modeling the reaction coordinate.

Experimental Validation Workflow

Computational models are hypotheses until empirically grounded. Use this self-validating experimental protocol to confirm your calculated


.
  • Substrate Synthesis: Synthesize 2,2-dichloro-1-phenyl-cyclopropanecarbaldehyde via the addition of dichlorocarbene to 2-phenylacrolein. Utilize liquid-liquid phase-transfer catalysis (PTC) with CHCl

    
    , 50% aqueous NaOH, and a tetraalkylammonium catalyst to ensure high yields[4].
    
  • Thermal Activation: Dissolve 0.1 mmol of the purified substrate in 0.5 mL of toluene-

    
     in a heavy-walled, sealed NMR tube.
    
  • Kinetic Monitoring: Heat the sample incrementally (e.g., 90 °C to 120 °C). Monitor the reaction in situ via

    
    H NMR spectroscopy. Track the decay of the highly shielded cyclopropyl protons and the concurrent emergence of the downfield 2,3-dichloroalkene olefinic protons[3].
    
  • Data Correlation: Extract the first-order rate constants (

    
    ) at various temperatures. Plot 
    
    
    
    vs.
    
    
    to derive the experimental activation energy (
    
    
    ) via the Arrhenius equation. Convert
    
    
    to
    
    
    and compare it directly against your
    
    
    B97X-D/SMD results. A deviation of < 1.5 kcal/mol validates the computational model.

References

  • Title: Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Electrocyclic ring-opening/pi-allyl cation cyclization reaction sequences involving gem-dihalocyclopropanes as substrates Source: Journal of Organic Chemistry (PubMed) URL: [Link]

  • Title: gem-Dichlorocyclopropanes as Abundant and Efficient Mechanophores in Polybutadiene Copolymers under Mechanical Stress Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde

For Research, Scientific, and Drug Development Professionals The information herein is designed to be a practical, field-proven resource that goes beyond a simple checklist. We will delve into the why behind each recomme...

Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

The information herein is designed to be a practical, field-proven resource that goes beyond a simple checklist. We will delve into the why behind each recommendation, fostering a deeper understanding of the risks and the rationale for the prescribed safety measures.

Hazard Analysis: Understanding the Risks

2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde is a compound that demands respect. Its chemical structure suggests multiple hazard classifications:

  • Corrosive and Irritant: Aldehydes are known to be irritants, and some can cause severe burns.[1][4] The presence of the dichloro-substituted cyclopropane ring can enhance this property. Direct contact with the skin or eyes is likely to cause significant damage.[1][2]

  • Reactive and Potentially Unstable: Aldehydes can undergo self-condensation or polymerization, sometimes violently, especially in the presence of acids or bases.[3][5] The strained cyclopropane ring may also contribute to the molecule's reactivity. Some aldehydes can also form explosive peroxides over time when exposed to air.[5][6]

  • Toxicological Concerns: While specific toxicity data is unavailable, chlorinated organic compounds can have a range of toxic effects.[7] Inhalation of vapors or absorption through the skin should be considered potential routes of exposure with adverse health consequences.[2][8]

  • Flammability: Many aldehydes are flammable.[1][5] While the chlorinated nature of this compound might reduce its flammability compared to non-chlorinated analogs, it should still be treated as a potential fire hazard.

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not just recommended; it is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde.

Body Part Recommended PPE Rationale and Key Considerations
Eyes and Face Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield worn over the goggles offers an additional layer of protection for the entire face, which is critical when handling corrosive materials.[9][10]
Hands Double-gloving with a chemical-resistant outer glove over a nitrile inner gloveThe choice of glove material is critical. Butyl rubber or Viton® gloves are recommended for handling chlorinated organic compounds and aldehydes.[11][12] Neoprene is also a viable option.[11][12] Nitrile gloves offer good general protection but may have limited resistance to this specific chemical class.[12][13] Double-gloving provides an extra layer of protection in case the outer glove is compromised.[9] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[14][15]
Body Flame-resistant lab coatA flame-resistant lab coat will provide protection against splashes and potential flash fires.[16] Ensure the lab coat is fully buttoned.
Respiratory A NIOSH-approved respirator with organic vapor cartridgesAll work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] If there is a potential for the fume hood's containment to be breached or during a spill, a respirator is necessary. The specific type of respirator should be determined by a formal risk assessment.[10][17]
Feet Closed-toe, chemical-resistant shoesShoes should fully cover the feet to protect against spills. Leather or other absorbent materials are not recommended.[16][17]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is as crucial as the PPE you wear. The following workflow is designed to minimize risk at every stage of handling.

Preparation and Pre-Handling Checklist
  • Conduct a Pre-Task Hazard Assessment: Before beginning any work, review the potential hazards and ensure all necessary safety equipment is available and in good working order.

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[3][4]

  • Assemble All Necessary Materials: Have all required equipment and reagents within the fume hood to minimize the need to move in and out of the containment area.

  • Don PPE: Put on all required PPE in the correct order: first the inner gloves, then the lab coat, followed by the outer gloves, and finally the eye and face protection.

Handling and Experimental Procedure
  • Work Within a Chemical Fume Hood: All manipulations of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde must be performed within a properly functioning chemical fume hood.[3][4][18]

  • Use Non-Sparking Tools: If the compound is determined to be flammable, use non-sparking tools to prevent ignition of vapors.[2][4]

  • Avoid Incompatible Materials: Keep the compound away from strong acids, bases, and oxidizing agents to prevent vigorous reactions.[4][8]

  • Keep Containers Tightly Sealed: When not in use, ensure the container is tightly sealed to prevent the release of vapors.[2][4]

Post-Handling and Decontamination
  • Decontaminate Glassware and Equipment: All equipment that has come into contact with the chemical should be decontaminated within the fume hood. A suitable solvent rinse, followed by washing with soap and water, is a general procedure.

  • Doff PPE Correctly: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the face shield and goggles, the lab coat, and finally the inner gloves.

  • Wash Hands Thoroughly: Immediately wash your hands with soap and water after removing your PPE.[3][4]

Disposal Plan: Responsible Waste Management

Proper disposal of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde and any contaminated materials is a critical final step.

  • Waste Segregation: All waste contaminated with this chemical, including disposable gloves, absorbent materials, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Chemical Waste Stream: This compound falls under the category of chlorinated organic waste.[19] It should not be disposed of down the drain or in regular trash.[2][20]

  • Consult Your Institution's EHS Department: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for the disposal of chlorinated organic waste.[20] They will provide the appropriate waste containers and arrange for proper disposal, which often involves high-temperature incineration.[19][21]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Spill: For a small spill within a fume hood, use an absorbent material to contain it, then collect the material in a sealed hazardous waste container.[4][5] For a large spill, evacuate the area and contact your institution's EHS department immediately.[4]

Visualizing the Safety Workflow

The following diagram illustrates the key steps for the safe handling of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Conduct Hazard Assessment prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Use Appropriate Tools handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 post1 Decontaminate Equipment handle3->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 disp2 Use Designated Container disp1->disp2 disp3 Contact EHS disp2->disp3

Caption: Workflow for Safe Handling of 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde into your research endeavors, ensuring a secure environment for yourself and your colleagues.

References

  • Process for Disposal of Chlorinated Organic Residues.
  • Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes - Benchchem.
  • Personal Protective Equipment | US EPA.
  • SAFETY DATA SHEET - MilliporeSigma.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SOP: Reactive Chemicals | PennEHRS - UPenn EHRS - University of Pennsylvania.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective | The Journal of Physical Chemistry C - ACS Publications.
  • Acetaldehyde.
  • Chemical Safety: Personal Protective Equipment.
  • Gloves - Tables of Properties and Resistances.
  • Process for the incineration of chlorinated organic materials - Google Patents.
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER - Vita-D-Chlor.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]

  • Protective Equipment - American Chemistry Council. Available from: [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety.
  • Hand Protection Chemical Resistance Guide - Environment, Health and Safety.
  • Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific. Available from: [Link]

  • Chemical Resistance of Latex and Nitrile Gloves - USA Scientific, Inc. Available from: [Link]

  • The Chemistry Blog - How to Safely Handle Reactive Chemicals.
  • Safe Handling: Unstable, Reactive, Energetic Chemicals - MediaHub. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde
Reactant of Route 2
2,2-Dichloro-1-phenyl-cyclopropanecarbaldehyde
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